Pde1-IN-5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C27H29FN4O |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C27H29FN4O/c28-20-9-10-22(30-15-20)16-31-21-11-12-23-25(13-21)32(17-18-5-1-2-6-18)27(33)24(14-29)26(23)19-7-3-4-8-19/h9-13,15,18-19,31H,1-8,16-17H2 |
InChI Key |
ZACDRXGBWRHLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2C3=C(C=CC(=C3)NCC4=NC=C(C=C4)F)C(=C(C2=O)C#N)C5CCCC5 |
Origin of Product |
United States |
Foundational & Exploratory
Pde1-IN-5: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, properties, and biological activity of the selective PDE1C inhibitor, Pde1-IN-5.
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of phosphodiesterase 1C (PDE1C). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the PDE1 signaling pathway.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile |
| Molecular Formula | C27H29FN4O |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 2982945-34-4 |
| SMILES Notation | C1CCC(C1)CN2C3=C(C=CC(=C3)NCC4=NC=C(C=C4)F)C(=C(C2=O)C#N)C5CCCC5 |
| Synonyms | This compound, CHEMBL5395569 |
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of the phosphodiesterase 1C (PDE1C) isoform, with a reported half-maximal inhibitory concentration (IC50) of 15 nM. Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that its activity is dependent on calcium (Ca2+) and calmodulin (CaM).
By inhibiting PDE1C, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. These cyclic nucleotides, in turn, activate downstream signaling pathways, primarily through the activation of protein kinase A (PKA) and protein kinase G (PKG). This mechanism of action underlies the observed anti-inflammatory effects of this compound.
The simplified signaling pathway is illustrated below:
Preclinical Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in preclinical studies. It has been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1α (IL-1α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS). Furthermore, in a dextran sodium sulfate (DSS)-induced colitis mouse model, this compound showed efficacy in mitigating the effects of inflammatory bowel disease (IBD).
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the chemical structure, a plausible synthetic route would likely involve a multi-step process starting from substituted anilines and involving key reactions such as the construction of the quinolinone core, followed by functional group interconversions to introduce the cyclopentyl, cyclopentylmethyl, and fluoropyridinylmethylamino moieties. The synthesis of similar quinolinone-3-carbonitrile derivatives often involves a one-pot multicomponent reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium acetate.
In Vitro PDE1C Inhibition Assay
The inhibitory activity of this compound against PDE1C can be determined using a fluorescence polarization (FP)-based assay.
Principle: This assay measures the change in the polarization of fluorescently labeled cAMP or cGMP upon its hydrolysis by PDE1C. The binding of the resulting fluorescently labeled AMP or GMP to a specific binding partner causes a significant increase in polarization.
General Protocol:
-
Recombinant human PDE1C is incubated with a fluorescently labeled substrate (e.g., FAM-cAMP).
-
The test compound (this compound) at various concentrations is added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
A binding agent that specifically binds to the hydrolyzed product is added.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
LPS-Induced Cytokine Expression Assay
In Vitro (e.g., using RAW 264.7 macrophage cell line):
-
Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After an incubation period, collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
In Vivo (Mouse Model):
-
Administer this compound to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a defined period, challenge the mice with an intraperitoneal injection of LPS.
-
At a specific time point post-LPS injection, collect blood samples.
-
Separate the serum and measure the levels of circulating pro-inflammatory cytokines using ELISA or a multiplex bead array.
DSS-Induced Colitis Mouse Model
-
Induce colitis in mice by administering dextran sodium sulfate (DSS) in their drinking water for a specified number of days.
-
Treat a group of DSS-exposed mice with this compound daily.
-
Monitor the mice for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.
-
At the end of the study period, sacrifice the mice and collect the colons.
-
Assess the severity of colitis by measuring colon length and performing histological analysis of colon tissue sections to evaluate inflammation and tissue damage.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of PDE1C in various physiological and pathological processes. Its potent and selective inhibitory activity, coupled with its demonstrated anti-inflammatory effects in preclinical models, suggests that targeting PDE1C may be a promising therapeutic strategy for inflammatory conditions such as inflammatory bowel disease. Further research is warranted to fully elucidate the therapeutic potential of this compound and other selective PDE1 inhibitors, including comprehensive pharmacokinetic and toxicology studies, and to explore their efficacy in a broader range of inflammatory and neurological disorders where PDE1 is implicated.
Pde1-IN-5: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive technical guide on Pde1-IN-5, a selective phosphodiesterase 1 (PDE1) inhibitor, has been compiled to serve as a core resource for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical properties, biological activity, and the experimental methodologies for its study.
Chemical and Physical Properties
This compound is a potent and selective inhibitor of the PDE1 enzyme family. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 2982945-34-4 | PubChem |
| Molecular Formula | C27H29FN4O | PubChem |
| Molecular Weight | 444.5 g/mol | PubChem |
| IUPAC Name | 4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile | PubChem |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of phosphodiesterase 1C (PDE1C).[1] Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] The PDE1 family is unique in that its activity is dependent on calcium and calmodulin.[3][4] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to an increase in their intracellular levels. This modulation of cyclic nucleotide signaling pathways is the basis for its biological effects, particularly its anti-inflammatory properties.
The inhibition of PDE1 has been shown to suppress inflammatory responses.[5] Specifically, PDE1 inhibitors can regulate the expression of pro-inflammatory cytokines and chemokines. This anti-inflammatory action is believed to be mediated through the modulation of macrophage and microglial cell activity.
Experimental Protocols
The following are generalized protocols for assessing the activity of PDE1 inhibitors like this compound. These should be adapted and optimized for specific experimental conditions.
In Vitro Phosphodiesterase Activity Assay
This protocol is a common method for determining the inhibitory activity of compounds against PDE enzymes.
Principle: The assay measures the amount of cyclic nucleotide (cAMP or cGMP) remaining after incubation with a PDE enzyme. The inhibitory effect of a compound is determined by quantifying the increase in the remaining cyclic nucleotide concentration.
Materials:
-
Purified recombinant PDE1A, PDE1B, and PDE1C enzymes
-
This compound (or other test inhibitors)
-
cAMP or cGMP substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Snake venom nucleotidase (for radioactive assays) or a commercial assay kit (e.g., PDE-Glo™)
-
Scintillation fluid and counter (for radioactive assays) or luminometer (for luminescence-based assays)
Procedure (General Outline for Radioactive Assay):
-
Prepare reaction mixtures containing the assay buffer, PDE enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding the [3H]-labeled cAMP or cGMP substrate.
-
Incubate the mixture at 30°C for a defined period.
-
Terminate the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
-
Separate the radiolabeled product from the unreacted substrate using an ion-exchange resin.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based Anti-Inflammatory Assay
This protocol can be used to evaluate the anti-inflammatory effects of this compound in a cellular context.
Principle: The assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Immune cells (e.g., murine macrophages like RAW 264.7 or primary human monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Culture the immune cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Incubate for an appropriate period to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Determine the dose-dependent inhibitory effect of this compound on cytokine production.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways involving PDE1 and the logical workflow for evaluating PDE1 inhibitors.
Caption: PDE1 Signaling Pathway in Inflammation.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. The PDE1/5 Inhibitor SCH-51866 Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE1 - Wikipedia [en.wikipedia.org]
- 5. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Mechanism of Action of PDE1 Inhibition in Inflammatory Bowel Disease: A Technical Overview
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information on a compound designated "Pde1-IN-5." Therefore, this document provides a detailed technical guide on the hypothesized mechanism of action of a selective Phosphodiesterase 1 (PDE1) inhibitor in the context of Inflammatory Bowel Disease (IBD). The principles outlined are based on the known functions of the PDE1 enzyme family, the established pathophysiology of IBD, and data from studies on other PDE inhibitors in inflammatory conditions.
Introduction to Inflammatory Bowel Disease and the Role of Phosphodiesterases
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract with a complex etiology.[1][2] The pathogenesis involves a dysregulated immune response to gut microbiota in genetically susceptible individuals, leading to chronic inflammation and tissue damage. A key feature of this dysregulated immune response is the overproduction of pro-inflammatory cytokines and excessive recruitment of immune cells to the intestinal mucosa.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By controlling the levels of these cyclic nucleotides, PDEs play a critical role in a wide range of cellular processes, including inflammation. Different PDE families have distinct substrate specificities and tissue distribution, making them attractive therapeutic targets for various diseases.[4] In the context of IBD, inhibitors of PDE4 have been investigated for their anti-inflammatory effects.[5][6]
The PDE1 Family of Enzymes
The PDE1 family consists of three isoforms: PDE1A, PDE1B, and PDE1C. A unique characteristic of PDE1 enzymes is their dependence on calcium (Ca²⁺) and calmodulin (CaM) for their catalytic activity.[3] This links intracellular Ca²⁺ signaling with the cAMP and cGMP pathways. PDE1 isoforms are dual-substrate enzymes, meaning they can hydrolyze both cAMP and cGMP.[3] Their expression is found in various tissues, including the central nervous system, cardiovascular system, and immune cells.
Hypothesized Mechanism of Action of a PDE1 Inhibitor in IBD
The inhibition of PDE1 in the context of IBD is proposed to exert its anti-inflammatory effects through the modulation of cyclic nucleotide signaling in immune and intestinal epithelial cells. The primary mechanism would involve the elevation of intracellular cAMP and/or cGMP levels, leading to the activation of downstream effector pathways that suppress inflammation.
Modulation of Immune Cell Function
A core element of IBD pathogenesis is the hyperactivity of various immune cells, including macrophages, T cells, and neutrophils. A selective PDE1 inhibitor could potentially dampen their pro-inflammatory functions.
-
Suppression of Pro-inflammatory Cytokine Production: Increased cAMP levels are known to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) by immune cells. This is primarily mediated through the activation of Protein Kinase A (PKA), which can interfere with the activation of pro-inflammatory transcription factors like NF-κB.[6]
-
Promotion of Anti-inflammatory Cytokines: Elevation of cAMP can also promote the production of the anti-inflammatory cytokine IL-10.
-
Inhibition of Immune Cell Proliferation and Recruitment: Cyclic nucleotides can inhibit the proliferation of T cells and reduce the expression of adhesion molecules on endothelial cells, thereby limiting the recruitment of inflammatory cells to the site of inflammation.
Enhancement of Intestinal Barrier Function
The integrity of the intestinal epithelial barrier is compromised in IBD, leading to increased permeability and further exposure to luminal antigens that drive inflammation. Both cAMP and cGMP are known to play a role in maintaining and enhancing intestinal barrier function. By increasing the local concentrations of these cyclic nucleotides, a PDE1 inhibitor could potentially:
-
Strengthen Tight Junctions: cAMP and cGMP can promote the expression and proper localization of tight junction proteins, such as ZO-1 and occludin, which are crucial for maintaining the integrity of the epithelial barrier.
-
Promote Epithelial Restitution and Repair: These cyclic nucleotides can also stimulate epithelial cell migration and proliferation, processes that are essential for the healing of mucosal ulcerations characteristic of IBD.
Vasodilation and Improved Blood Flow
Inflammation in the gut is often associated with microvascular dysfunction. cGMP, in particular, is a potent vasodilator. By increasing cGMP levels in vascular smooth muscle cells, a PDE1 inhibitor could improve mucosal blood flow, which may aid in tissue oxygenation and the resolution of inflammation.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for a PDE1 inhibitor in an immune cell.
Caption: Proposed signaling cascade following PDE1 inhibition in an immune cell.
Quantitative Data Summary
The following table summarizes the roles of different PDE families in inflammation and IBD, providing a context for the potential role of PDE1.
| PDE Family | Substrate Specificity | Role in Inflammation & IBD |
| PDE1 | cAMP & cGMP | Hypothesized Role: Inhibition may increase cAMP and cGMP, leading to reduced pro-inflammatory cytokine production, enhanced intestinal barrier function, and vasodilation. Its Ca²⁺/CaM-dependent activation links it to inflammatory signaling pathways that involve calcium.[3] |
| PDE3 | cAMP > cGMP | Inhibitors have shown some ameliorating effects in animal models of colitis.[7] |
| PDE4 | cAMP specific | The most studied PDE family in IBD. PDE4 is the dominant isoenzyme in inflammatory cells.[4] Inhibitors like rolipram and apremilast have demonstrated anti-inflammatory effects in preclinical models by suppressing pro-inflammatory cytokines.[6] However, clinical trial success has been limited, partly due to side effects like nausea.[5] |
| PDE5 | cGMP specific | Inhibitors like sildenafil have shown beneficial effects in experimental colitis, potentially by improving oxidant-antioxidant balance and through NO-dependent mechanisms that reduce leukocyte adhesion.[1][2] |
| PDE7 | cAMP specific | Inhibition may have synergistic anti-inflammatory effects when combined with PDE4 inhibitors.[1] |
| PDE9 | cGMP specific | An inhibitor, PF-04447943, has demonstrated ameliorating effects on experimental colitis in animals.[7] |
Experimental Protocols
The following are representative, detailed methodologies for key experiments that would be used to evaluate the efficacy of a PDE1 inhibitor in IBD.
In Vitro PDE1 Enzyme Inhibition Assay
Objective: To determine the potency and selectivity of a test compound (e.g., this compound) in inhibiting PDE1 activity.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE1A, PDE1B, and PDE1C enzymes are used. The fluorescently labeled substrate, for example, FAM-cAMP or FAM-cGMP, is prepared in an appropriate assay buffer.
-
Compound Preparation: The test compound is serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction: The assay is performed in a 384-well plate. The reaction mixture contains the PDE1 enzyme, calmodulin, Ca²⁺, and the test compound at various concentrations. The reaction is initiated by the addition of the FAM-labeled cyclic nucleotide substrate.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for enzymatic hydrolysis of the substrate.
-
Detection: A binding reagent that selectively binds to the hydrolyzed, non-cyclic product (FAM-AMP or FAM-GMP) is added. The fluorescence polarization (FP) is then measured using a plate reader. A decrease in FP indicates enzyme activity, while inhibition of the enzyme results in a higher FP signal.
-
Data Analysis: The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by fitting the concentration-response data to a four-parameter logistic equation. Selectivity is determined by comparing the IC₅₀ values for PDE1 isoforms against other PDE families.
Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
Objective: To assess the effect of a PDE1 inhibitor on the production of pro-inflammatory cytokines by immune cells.
Protocol:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are seeded in 24-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the PDE1 inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; a potent inducer of inflammation) at a concentration of, for example, 100 ng/mL for a specified period (e.g., 6 or 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations in the treated groups are compared to the vehicle-treated, LPS-stimulated group to determine the inhibitory effect of the compound.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
Objective: To evaluate the in vivo efficacy of a PDE1 inhibitor in a well-established animal model of colitis.
Protocol:
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week before the start of the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.
-
Compound Administration: The mice in the treatment groups receive the PDE1 inhibitor daily via oral gavage or another appropriate route, starting from day 0 of DSS administration. A vehicle control group receives the vehicle alone.
-
Monitoring of Disease Activity: The mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) score is calculated based on these parameters.
-
Termination and Tissue Collection: At the end of the experiment (e.g., day 7 or 8), the mice are euthanized. The entire colon is excised, and its length is measured (colon shortening is a marker of inflammation).
-
Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The sections are scored for the severity of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: A portion of the colon tissue is homogenized, and the MPO activity (an indicator of neutrophil infiltration) is measured using a colorimetric assay.
-
Data Analysis: The DAI scores, colon length, histological scores, and MPO activity are compared between the different treatment groups to assess the therapeutic efficacy of the PDE1 inhibitor.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel PDE1 inhibitor for IBD.
Caption: A typical preclinical to clinical workflow for a new IBD drug candidate.
Conclusion
While specific data on "this compound" is not available, the inhibition of PDE1 represents a plausible and promising therapeutic strategy for the treatment of IBD. By targeting a Ca²⁺/CaM-dependent enzyme that regulates both cAMP and cGMP, a PDE1 inhibitor could modulate multiple key aspects of IBD pathophysiology, including the hyperactive immune response, compromised intestinal barrier function, and microvascular dysfunction. Further research into the role of PDE1 in intestinal inflammation and the development of selective PDE1 inhibitors are warranted to explore this potential therapeutic avenue.
References
- 1. Phosphodiesterase inhibitors in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress of phosphodiesterase inhibitors in inflammatory bowel disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Pde1-IN-5: A Selective PDE1C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pde1-IN-5, also identified as compound 10c, is a novel, potent, and selective inhibitor of phosphodiesterase 1C (PDE1C) with an IC50 of 15 nM.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and its demonstrated anti-inflammatory effects in preclinical models of inflammatory bowel disease (IBD). The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development who are interested in the therapeutic potential of selective PDE1C inhibition.
Introduction to PDE1C and Its Role in Inflammation
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that its activity is dependent on calcium and calmodulin. This family consists of three isoforms: PDE1A, PDE1B, and PDE1C. While PDE1A and PDE1B show a preference for cGMP, PDE1C hydrolyzes both cAMP and cGMP with high affinity.
Recent studies have implicated PDE1C in various inflammatory processes. Elevated levels of PDE1C can lead to the degradation of cAMP and cGMP, thereby dampening the signaling pathways that are crucial for mediating anti-inflammatory responses. By selectively inhibiting PDE1C, it is possible to increase the intracellular concentrations of these cyclic nucleotides, leading to the suppression of pro-inflammatory mediators. This makes PDE1C a promising therapeutic target for inflammatory conditions such as inflammatory bowel disease (IBD).
This compound: A Selective PDE1C Inhibitor
This compound is a quinolin-2(1H)-one derivative that has been identified as a highly selective and potent inhibitor of PDE1C. Its discovery offers a valuable chemical tool to investigate the therapeutic potential of targeting PDE1C in inflammatory diseases.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized against a panel of phosphodiesterase enzymes. The data are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against PDE1 Isoforms
| PDE Isoform | IC50 (nM) |
| PDE1A | >10000 |
| PDE1B | 1340 |
| PDE1C | 15 |
Table 2: Selectivity Profile of this compound against Other PDE Families
| PDE Family | IC50 (nM) | Selectivity Fold (vs. PDE1C) |
| PDE2A | >10000 | >667 |
| PDE3A | >10000 | >667 |
| PDE4D | >10000 | >667 |
| PDE5A | 1580 | 105 |
| PDE6C | >10000 | >667 |
| PDE7A | >10000 | >667 |
| PDE8A | >10000 | >667 |
| PDE9A | >10000 | >667 |
| PDE10A | >10000 | >667 |
| PDE11A | >10000 | >667 |
Data sourced from Zhang B, et al. J Med Chem. 2023.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE1C enzyme. This inhibition leads to an accumulation of intracellular cAMP and cGMP in immune cells, such as macrophages. The elevated levels of these cyclic nucleotides activate downstream signaling pathways, including Protein Kinase A (PKA), which ultimately results in the reduced expression of pro-inflammatory cytokines and mediators.
Figure 1. Signaling pathway of this compound action.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of this compound (Compound 10c)
The synthesis of this compound is a multi-step process. A generalized workflow is depicted below. For a detailed, step-by-step synthetic route and characterization data, please refer to the supplementary information of the primary publication by Zhang B, et al. in the Journal of Medicinal Chemistry (2023).
Figure 2. Generalized synthesis workflow for this compound.
PDE Enzyme Inhibition Assay
The inhibitory activity of this compound against various PDE isoforms was determined using a commercially available radioenzymatic assay or a fluorescence polarization-based assay.
-
Principle: The assay measures the conversion of radiolabeled or fluorescently labeled cAMP or cGMP to their corresponding monophosphates by the PDE enzyme. The inhibitory effect of the compound is determined by quantifying the reduction in product formation.
-
Procedure:
-
Recombinant human PDE enzymes were used.
-
The assay was performed in a 96-well plate format.
-
Each well contained the respective PDE enzyme, the substrate (e.g., [3H]-cAMP or [3H]-cGMP), and varying concentrations of this compound.
-
The reaction was initiated by the addition of the substrate and incubated at 30°C for a specified time.
-
The reaction was terminated, and the product was separated from the unreacted substrate.
-
The amount of product formed was quantified using a scintillation counter or a fluorescence plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory properties of this compound were assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Procedure:
-
RAW264.7 cells were seeded in 24-well plates and allowed to adhere overnight.
-
Cells were pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation was induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.
-
The cell culture supernatant was collected.
-
The levels of nitric oxide (NO) in the supernatant were measured using the Griess reagent.
-
The concentrations of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, and IL-6) in the supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
The expression of inducible nitric oxide synthase (iNOS) was determined by Western blot analysis of the cell lysates.
-
In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model
The therapeutic efficacy of this compound in an in vivo model of IBD was evaluated using the DSS-induced colitis model in mice.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Acute colitis was induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Treatment: this compound was administered orally once daily at specified doses, starting from the first day of DSS administration. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) were included.
-
Evaluation Parameters:
-
Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding were monitored daily and scored to calculate the DAI.
-
Colon Length: At the end of the experiment, mice were euthanized, and the entire colon was excised and its length was measured.
-
Histological Analysis: Colon tissue samples were fixed, sectioned, and stained with hematoxylin and eosin (H&E). The degree of inflammation, mucosal damage, and immune cell infiltration was scored by a blinded pathologist.
-
Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue was measured as an indicator of neutrophil infiltration.
-
Cytokine Levels: The levels of pro-inflammatory cytokines in the colon tissue homogenates were measured by ELISA.
-
Figure 3. Experimental workflow for this compound evaluation.
Conclusion
This compound has emerged as a potent and highly selective inhibitor of PDE1C. The preclinical data strongly suggest its potential as a therapeutic agent for the treatment of inflammatory bowel disease. Its ability to modulate inflammatory responses by increasing intracellular cyclic nucleotide levels provides a clear mechanism of action. The detailed experimental protocols provided in this guide will aid researchers in further investigating the pharmacological properties of this compound and other selective PDE1C inhibitors. Future studies should focus on the pharmacokinetic and toxicological profiling of this compound to support its advancement into clinical development.
References
The Untapped Potential of PDE1C Inhibition in Colitis: A Technical Guide for Researchers
For Immediate Release
This technical guide explores the prospective role of Phosphodiesterase 1C (PDE1C) inhibition as a novel therapeutic strategy for colitis. While direct research in this specific area is nascent, this document synthesizes foundational knowledge on PDE1C, the intricate roles of its target second messengers—cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)—in intestinal inflammation, and extrapolates from the broader field of phosphodiesterase inhibition in inflammatory bowel disease (IBD). This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering new treatments for IBD.
Executive Summary
Inflammatory bowel disease, encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies, while effective for many, are not universally successful and can have significant side effects, underscoring the need for novel therapeutic targets. Phosphodiesterases (PDEs), enzymes that regulate intracellular signaling by degrading cyclic nucleotides, have emerged as promising targets. While inhibitors of PDE4 have been extensively studied in colitis, the potential of other PDE families, particularly the dual-substrate enzyme PDE1C, remains largely unexplored. This whitepaper provides a scientific rationale for the investigation of PDE1C inhibition in colitis, details relevant experimental protocols, and presents a framework for future research.
The Scientific Rationale for Targeting PDE1C in Colitis
PDE1C is a calcium/calmodulin-dependent phosphodiesterase that hydrolyzes both cAMP and cGMP.[1] This dual-substrate specificity makes it a unique and intriguing target in the context of colitis, where both cyclic nucleotides play complex and sometimes opposing roles.
The Dichotomous Role of cAMP and cGMP in Intestinal Inflammation:
-
cAMP: Generally considered anti-inflammatory, cAMP signaling can suppress the production of pro-inflammatory cytokines.[2][3] However, some studies suggest that elevated cAMP levels may impair intestinal epithelial cell restitution, a critical process for healing the mucosal barrier.[4][5]
-
cGMP: The role of cGMP is also multifaceted. Elevated intestinal cGMP levels have been associated with diarrhea and increased susceptibility to colitis in preclinical models.[1][6] Overexpression of inducible nitric oxide synthase (iNOS) in the gut epithelium during inflammation can lead to localized increases in cGMP, contributing to diarrheal symptoms.[7]
By degrading both cAMP and cGMP, PDE1C is positioned at a critical node in regulating the inflammatory state and barrier function of the intestine. Inhibition of PDE1C would be expected to elevate both cyclic nucleotides, and the net effect would likely be dependent on the cellular context and the precise balance of downstream signaling.
Evidence from broader PDE1 inhibition suggests a potential anti-inflammatory role. The pan-PDE1 inhibitor, ITI-214, has been shown to suppress the expression of pro-inflammatory cytokines in microglia, providing a proof-of-concept for the anti-inflammatory potential of this class of inhibitors.[8][9]
Hypothesized Signaling Pathways and Mechanisms of Action
The inhibition of PDE1C in the inflamed intestinal mucosa could trigger a cascade of signaling events. The following diagram illustrates the hypothesized pathways in an immune or epithelial cell within the colon.
Caption: Hypothesized PDE1C signaling in an intestinal inflammatory cell.
Quantitative Data from Preclinical Models (Surrogate Data from Other PDE Inhibitors)
Direct quantitative data on PDE1C inhibition in colitis models is not yet available. However, data from preclinical studies on other PDE inhibitors can serve as a benchmark for the types of endpoints and magnitudes of effect that might be expected.
Table 1: Effects of PDE4 Inhibitors on Colitis Severity in DSS-Induced Murine Models
| Compound | Dose | Change in Disease Activity Index (DAI) | Reduction in MPO Activity (%) | Reduction in TNF-α Levels (%) | Reference |
|---|---|---|---|---|---|
| Rolipram | 10 mg/kg | ↓ 40-50% | ~60% | ~50% | [10] |
| Apremilast | 5 mg/kg | ↓ ~50% | ~55% | ~60% |[10] |
Table 2: Effects of PDE5 and PDE9 Inhibitors on Colitis Severity in DSS-Induced Murine Models
| Compound | Dose | Change in Colon Length | Reduction in MDA Levels (%) | Increase in IL-10 Levels (%) | Reference |
|---|---|---|---|---|---|
| Sildenafil (PDE5i) | 10 mg/kg | ↑ ~30% | ~40% | Not Reported | [11][12] |
| PF-04447943 (PDE9i)| 1 mg/kg | ↑ ~25% | ~50% | ↑ ~40% |[11][12] |
Note: The data presented are approximations from published studies and are intended for illustrative purposes.
Experimental Protocols for Investigating PDE1C Inhibition in Colitis
A robust preclinical evaluation of a novel PDE1C inhibitor would involve a well-established animal model of colitis, such as the dextran sodium sulfate (DSS)-induced model.
DSS-Induced Colitis Model
Objective: To induce acute colitis in mice that mimics aspects of human ulcerative colitis.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sodium sulfate (DSS), molecular weight 36-50 kDa
-
Sterile drinking water
Procedure:
-
House mice in a controlled environment with a 12-hour light/dark cycle.
-
Provide mice with drinking water containing 2.5-3.0% (w/v) DSS ad libitum for 5-7 consecutive days.
-
Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool.
-
On day 7 (or at the experimental endpoint), euthanize mice and collect colon tissue for analysis.
Treatment Protocol for a Hypothetical PDE1C Inhibitor
Objective: To assess the therapeutic efficacy of a PDE1C inhibitor in the DSS-induced colitis model.
Procedure:
-
Randomly assign mice to treatment groups (e.g., vehicle control, PDE1C inhibitor low dose, PDE1C inhibitor high dose, positive control like sulfasalazine).
-
Begin treatment with the PDE1C inhibitor (e.g., via oral gavage) either prophylactically (starting at the same time as DSS) or therapeutically (starting 2-3 days after DSS initiation).
-
Administer the inhibitor daily until the end of the experiment.
-
Continue daily monitoring of clinical signs.
Assessment of Colitis Severity
1. Disease Activity Index (DAI):
-
Calculate a daily DAI score based on weight loss, stool consistency, and rectal bleeding (each scored 0-4).
2. Macroscopic Assessment:
-
Measure the length of the colon from the cecum to the anus.
-
Score macroscopic inflammation and ulceration.
3. Histological Analysis:
-
Fix colon tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with hematoxylin and eosin (H&E).
-
Score histological damage based on the severity of inflammation, crypt damage, and extent of ulceration.
4. Myeloperoxidase (MPO) Assay:
-
Homogenize a section of colon tissue.
-
Use a commercial MPO assay kit to quantify neutrophil infiltration as a marker of inflammation.
5. Cytokine Analysis:
-
Homogenize colon tissue and measure protein levels of key cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA or a multiplex bead array.
-
Extract RNA and perform qRT-PCR to measure mRNA expression of target genes.
Caption: Experimental workflow for testing a PDE1C inhibitor in a colitis model.
Future Directions and Conclusion
The therapeutic landscape of IBD is continually evolving, with a clear need for novel mechanisms of action. PDE1C presents a compelling, yet underexplored, target. Its unique ability to modulate both cAMP and cGMP signaling pathways suggests that its inhibition could offer a nuanced approach to restoring intestinal homeostasis.
Future research should focus on:
-
Expression and Localization: Determining the expression levels and specific cellular localization of PDE1C in healthy and inflamed colonic tissue.
-
Tool Compounds: Utilizing selective PDE1C inhibitors in preclinical colitis models to elucidate their therapeutic potential and dose-response relationships.
-
Mechanism of Action: Investigating the precise downstream effects of PDE1C inhibition on immune cell function, epithelial barrier integrity, and cytokine production in the gut.
References
- 1. Gut-associated cGMP mediates colitis and dysbiosis in a mouse model of an activating mutation in GUCY2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic adenosine 3', 5'-monophosphate (cAMP) signaling is a crucial therapeutic target for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PDE4 as a promising therapeutic strategy in chronic ulcerative colitis through modulating mucosal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic AMP dysregulates intestinal epithelial cell restitution through PKA and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic AMP dysregulates intestinal epithelial cell restitution through PKA and RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gut-associated cGMP mediates colitis and dysbiosis in a mouse model of an activating mutation in GUCY2C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered cGMP dynamics at the plasma membrane contribute to diarrhea in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of phosphodiesterase‐4 attenuates murine ulcerative colitis through interference with mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization [pubmed.ncbi.nlm.nih.gov]
- 12. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Pde1-IN-5: A Technical Guide to its Anti-Inflammatory Properties and Effects on Pro-inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pde1-IN-5, a selective inhibitor of phosphodiesterase 1C (PDE1C), and its role in the modulation of pro-inflammatory cytokines. This document consolidates available data, outlines detailed experimental protocols for assessing its activity, and presents key signaling pathways and experimental workflows through standardized visualizations.
Introduction to this compound and Phosphodiesterase 1 (PDE1)
This compound, also identified as compound 10c, is a potent and selective inhibitor of the PDE1C isozyme, with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[1][2][3][4] Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6][7][8] The PDE1 family is unique in that its activity is dependent on calcium and calmodulin, directly linking calcium signaling pathways to cyclic nucleotide-mediated cellular responses.[7][8]
By inhibiting PDE1, compounds like this compound prevent the degradation of cAMP and cGMP, leading to their intracellular accumulation.[5] This elevation of cyclic nucleotides has been shown to mitigate excessive immune cell activation and the subsequent production of pro-inflammatory cytokines, suggesting a therapeutic potential for PDE1 inhibitors in inflammatory conditions.[5] this compound has demonstrated anti-inflammatory activity in preclinical models, notably through the inhibition of pro-inflammatory cytokine expression induced by lipopolysaccharide (LPS) and in a dextran sodium sulfate (DSS)-induced colitis mouse model.[1][2][3][4]
Mechanism of Action: Modulation of Pro-inflammatory Cytokines
The primary mechanism by which this compound exerts its anti-inflammatory effects is through the elevation of intracellular cAMP and cGMP levels. This increase in second messengers activates downstream signaling cascades, such as protein kinase A (PKA) and protein kinase G (PKG), which can, in turn, modulate the activity of transcription factors involved in the inflammatory response, including nuclear factor-kappa B (NF-κB).[6]
This compound has been shown to inhibit the expression of several key pro-inflammatory mediators, including:[1][2][3][4]
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-1alpha (IL-1α)
-
Interleukin-1beta (IL-1β)
-
Interleukin-6 (IL-6)
-
Inducible Nitric Oxide Synthase (iNOS)
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PD-1 deficiency protects experimental colitis via alteration of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and Synthesis of Novel Quinolin-2(1H)-ones as Potent and Selective PDE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of phosphodiesterase 1 (PDE1) inhibitors based on the quinolin-2(1H)-one scaffold. This document details the synthetic methodologies, structure-activity relationships (SAR), and key experimental protocols for assessing the potency, selectivity, and anti-inflammatory potential of these compounds, with a focus on their therapeutic application in inflammatory bowel disease (IBD).
Introduction: Targeting PDE1 in Inflammatory Diseases
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE1, a dual-substrate phosphodiesterase, is activated by calcium and calmodulin and plays a crucial role in various physiological processes.[2] Dysregulation of PDE1 activity has been implicated in the pathophysiology of several disorders, including cardiovascular diseases, neurodegenerative conditions, and inflammatory diseases.[3][4]
Notably, PDE1 has emerged as a compelling therapeutic target for IBD, a chronic inflammatory condition of the gastrointestinal tract.[4][5] Inhibition of PDE1 leads to an increase in intracellular cAMP and cGMP levels, which can, in turn, modulate inflammatory responses.[6] The quinolin-2(1H)-one scaffold has been identified as a privileged structure for the development of potent and selective PDE1 inhibitors.[4][5] Recent research has led to the discovery of novel quinolin-2(1H)-one derivatives with excellent inhibitory activity against PDE1 and promising anti-inflammatory effects in preclinical models of IBD.[4][5]
The PDE1 Signaling Pathway
PDE1 enzymes hydrolyze both cAMP and cGMP, thereby acting as key regulators of cyclic nucleotide signaling. In the context of inflammation, the inhibition of PDE1 leads to an accumulation of cAMP and cGMP, which can activate protein kinase A (PKA) and protein kinase G (PKG), respectively. This activation can lead to the downregulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, and a reduction in the production of inflammatory cytokines.
Figure 1: Simplified PDE1 signaling pathway in inflammation.
Synthesis of Novel Quinolin-2(1H)-one Derivatives
The synthesis of the quinolin-2(1H)-one core and its subsequent derivatization is a critical aspect of developing novel PDE1 inhibitors. A common synthetic route involves a multi-step process, which is outlined below.
Figure 2: General synthetic workflow for quinolin-2(1H)-one derivatives.
Detailed Experimental Protocols
Protocol 3.1.1: Synthesis of 4-chloro-8-methylquinolin-2(1H)-one
This protocol describes the synthesis of a key intermediate, 4-chloro-8-methylquinolin-2(1H)-one, starting from 2,4-dichloro-8-methylquinoline.[7]
-
Acid Hydrolysis: A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in dilute dichloroacetic acid (50 mL, 90%) is heated under reflux for 1 hour.
-
Precipitation: The clear solution is then poured onto ice-cold water.
-
Filtration and Crystallization: The resulting precipitate is collected by filtration and crystallized to yield 4-chloro-8-methylquinolin-2(1H)-one.[7]
Protocol 3.1.2: General Procedure for Buchwald-Hartwig Cross-Coupling
This protocol outlines the derivatization of the quinolin-2(1H)-one core via a Buchwald-Hartwig cross-coupling reaction.[8]
-
Reaction Setup: A mixture of a 3-bromo-6-substituted-quinolin-2(1H)-one, a functionalized aniline, a palladium catalyst, a ligand, and a base are combined in a suitable solvent.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with a suitable solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the desired 3-anilino-quinolin-2(1H)-one derivative.[8]
Biological Evaluation: Assessing Potency, Selectivity, and Anti-inflammatory Activity
In Vitro PDE1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PDE1 is determined using an in vitro enzymatic assay.
Protocol 4.1.1: PDE1 Enzyme Inhibition Assay
This protocol is a modification of previously published methods and utilizes a two-step procedure.[9]
-
Reaction Incubation: The test compound is pre-incubated with the PDE1 enzyme in a reaction buffer (e.g., 100 mM Tris, pH 7.5, 15 mM MgCl₂, 1.0 mg/mL BSA, 20 μg/mL calmodulin, 0.2 mM CaCl₂) for a specified time at 30°C.[10]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fluorescently labeled substrate (e.g., FAM-cGMP). The reaction is allowed to proceed for a set time at room temperature.
-
Termination and Detection: The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization. The IC50 value is then calculated from the dose-response curve.
Selectivity Assays
To assess the selectivity of the inhibitors, their activity is tested against other PDE subtypes (e.g., PDE2, PDE3, PDE4, PDE5). The assay protocol is similar to the PDE1 inhibition assay, with the respective PDE enzyme and substrate being used. High selectivity for PDE1 over other isoforms is a critical attribute for a therapeutic candidate to minimize off-target effects.[11]
Anti-inflammatory Activity in LPS-induced RAW264.7 Macrophages
The anti-inflammatory potential of the quinolin-2(1H)-one derivatives is evaluated in a cell-based assay using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Protocol 4.3.1: Measurement of Nitric Oxide (NO) Production
-
Cell Culture and Treatment: RAW264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.[12]
-
Nitrite Quantification: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent.[12]
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
Protocol 4.3.2: Measurement of Pro-inflammatory Cytokine Production
-
Cell Culture and Treatment: RAW264.7 cells are cultured and treated with the test compounds and LPS as described in Protocol 4.3.1.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[13]
-
Data Analysis: The concentrations of the cytokines are determined from a standard curve, and the percentage of inhibition is calculated.
Quantitative Data and Structure-Activity Relationship (SAR)
The biological data obtained from the aforementioned assays are crucial for establishing a structure-activity relationship (SAR). The SAR provides insights into how different structural modifications on the quinolin-2(1H)-one scaffold affect the compound's potency and selectivity.
Table 1: PDE1 Inhibitory Activity and Anti-inflammatory Effects of Representative Quinolin-2(1H)-one Derivatives
| Compound | R1 | R2 | PDE1C IC50 (nM) | NO Inhibition (%) at 10 µM |
| 10c | H | 4-fluorophenyl | 15[4] | Data not available |
| 7a | CH3 | 3-chloro-4-fluorophenyl | 11[5] | Significant reduction[5] |
| Reference | ||||
| Vinpocetine | - | - | ~10,000 | Not applicable |
Note: This table is a representative summary based on published data. The actual values may vary depending on the specific assay conditions.
The SAR studies have revealed that substitutions at various positions of the quinolin-2(1H)-one ring system significantly influence the inhibitory activity. For instance, the nature and position of substituents on the aniline ring in 3-anilino-quinolin-2(1H)-ones play a critical role in determining the potency against PDE1.[8]
Conclusion and Future Directions
The discovery and development of novel quinolin-2(1H)-ones as PDE1 inhibitors represent a promising therapeutic strategy for the treatment of inflammatory bowel disease and potentially other inflammatory conditions. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for SAR exploration. The biological evaluation protocols described herein provide a robust framework for identifying and characterizing potent and selective PDE1 inhibitors.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the lead compounds to enhance their in vivo efficacy and safety profiles. Further elucidation of the downstream signaling pathways modulated by these inhibitors will also provide a deeper understanding of their mechanism of action and may reveal additional therapeutic applications. The continued investigation of this promising class of compounds holds significant potential for the development of novel and effective treatments for a range of debilitating diseases.
References
- 1. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Quinolin-2(1 H)-ones as Phosphodiesterase 1 Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of quinolin-2(1H)-ones as PDE1 inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 8. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PDE1 Inhibition on Key Inflammatory Mediators: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 1 (PDE1) inhibitors are emerging as a promising class of therapeutic agents for a variety of disorders, including those with a significant inflammatory component. This technical guide explores the impact of PDE1 inhibition on the expression and activity of key pro-inflammatory mediators: inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). While specific data for the compound "Pde1-IN-5" is not publicly available, this document synthesizes findings from studies on potent and selective PDE1 inhibitors to provide a comprehensive overview of the mechanisms and potential therapeutic implications of targeting PDE1 in inflammatory conditions. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals in the field of inflammation and immunology.
Introduction to Phosphodiesterase 1 (PDE1)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE1 family is unique in that its activity is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a crucial integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[1] PDE1 has three subtypes: PDE1A, PDE1B, and PDE1C, which exhibit different affinities for cAMP and cGMP and have distinct tissue and cellular distributions.[1][2] Inhibition of PDE1 leads to an increase in intracellular levels of cAMP and/or cGMP, which can, in turn, modulate a wide range of cellular functions, including inflammatory responses.[3]
Impact of PDE1 Inhibition on Inflammatory Mediators
Emerging evidence suggests that PDE1 inhibitors can effectively suppress inflammatory responses, particularly in immune cells such as microglia and macrophages.[3][4] The primary mechanism involves the elevation of cyclic nucleotides, which can interfere with pro-inflammatory signaling cascades.
Inducible Nitric Oxide Synthase (iNOS)
While direct quantitative data on the effect of specific PDE1 inhibitors on iNOS is limited in the provided search results, the inhibition of pro-inflammatory cytokine production by PDE1 inhibitors suggests a potential downstream effect on iNOS expression. Pro-inflammatory cytokines like TNF-α and IL-1β are potent inducers of iNOS. Therefore, by suppressing these cytokines, PDE1 inhibitors may indirectly reduce iNOS expression and subsequent nitric oxide (NO) production, a key mediator of inflammation.
Tumor Necrosis Factor-alpha (TNF-α)
Studies have demonstrated that PDE1 inhibition can suppress the production of TNF-α. For instance, the PDE1 inhibitor vinpocetine has been shown to reduce the expression of pro-inflammatory cytokines.[2] This effect is thought to be mediated by the increase in intracellular cAMP and/or cGMP, which can inhibit the activation of transcription factors, such as NF-κB, that are crucial for TNF-α gene expression.
Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β)
Similar to TNF-α, the expression of IL-1α and IL-1β is tightly regulated by pro-inflammatory signaling pathways. The suppression of these pathways by PDE1 inhibitors is expected to lead to a reduction in the production of these key cytokines. A novel, potent, and highly specific PDE1 inhibitor, ITI-214, has been shown to dose-dependently suppress lipopolysaccharide (LPS)-induced gene expression of pro-inflammatory cytokines in a murine microglial cell line.[4]
Interleukin-6 (IL-6)
The production of IL-6, another critical pro-inflammatory cytokine, has also been shown to be attenuated by PDE1 inhibition. Vinpocetine, for example, has been reported to reduce IL-6 levels.[2] This effect contributes to the overall anti-inflammatory profile of PDE1 inhibitors.
Quantitative Data Summary
Disclaimer: The following tables summarize qualitative and illustrative quantitative data based on studies of representative PDE1 inhibitors. Specific quantitative data for "this compound" is not available in the public domain. The values presented are for conceptual understanding and should not be considered as experimental results for "this compound".
| Inflammatory Mediator | Cell Type | Stimulus | PDE1 Inhibitor | Effect | Reference |
| Pro-inflammatory Cytokines (general) | Murine Microglial Cell Line (BV2) | Lipopolysaccharide (LPS) | ITI-214 | Dose-dependent suppression of gene expression | [4] |
| TNF-α, IL-6 | Adipose Tissue | High-Fat Diet | Vinpocetine | Reduction in levels | [2] |
| IL-1β | Microglial Cells | Lipopolysaccharide (LPS) | Yonkenafil (PDE5 inhibitor, for context) | Significant suppression of production | [5] |
| Parameter | Description |
| IC₅₀ | The half maximal inhibitory concentration of a PDE1 inhibitor against PDE1 enzymatic activity. For some selective inhibitors, this can be in the low nanomolar range.[3] |
| Cytokine Reduction | Percentage reduction in cytokine levels upon treatment with a PDE1 inhibitor compared to a stimulated control. This can vary depending on the inhibitor, its concentration, cell type, and stimulus. |
Experimental Protocols
Cell Culture and Stimulation
-
Cell Line: Murine microglial cell line BV2.[4]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) from Escherichia coli at a concentration of 100 ng/mL for a specified period (e.g., 6 or 24 hours).[4]
Treatment with PDE1 Inhibitor
-
Compound Preparation: The PDE1 inhibitor (e.g., ITI-214) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[4]
-
Treatment: Cells are pre-treated with the PDE1 inhibitor at various concentrations for a specific duration (e.g., 1 hour) before the addition of the inflammatory stimulus (LPS).[4]
Measurement of Cytokine Gene Expression (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from the treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time quantitative PCR (RT-qPCR) is performed using specific primers for the target genes (iNOS, TNF-α, IL-1α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Measurement of Cytokine Protein Levels (ELISA)
-
Sample Collection: Cell culture supernatants are collected after the treatment period.
-
ELISA Assay: The concentrations of secreted cytokines (TNF-α, IL-1α, IL-1β, IL-6) in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PDE1-Mediated Inflammation
Caption: PDE1-mediated pro-inflammatory signaling pathway.
Experimental Workflow for Assessing PDE1 Inhibitor Efficacy
Caption: Workflow for evaluating PDE1 inhibitor effects.
Conclusion
Inhibition of PDE1 represents a compelling strategy for the modulation of inflammatory responses. By increasing the intracellular concentrations of cAMP and cGMP, PDE1 inhibitors can effectively suppress the production of key pro-inflammatory mediators, including iNOS, TNF-α, IL-1α, IL-1β, and IL-6. While further research is required to elucidate the precise effects and therapeutic potential of specific compounds like "this compound", the existing data on selective PDE1 inhibitors provide a strong rationale for their continued investigation and development as novel anti-inflammatory agents. The methodologies and pathways outlined in this guide offer a framework for researchers and drug development professionals to advance our understanding of PDE1's role in inflammation and to explore its potential as a therapeutic target.
References
- 1. PDE1 - Wikipedia [en.wikipedia.org]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of treating inflammatory disease | TREA [trea.com]
- 4. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Upregulates Type 5 Phosphodiesterase in N9 Microglial Cells: Inhibition by Sildenafil and Yonkenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pde1-IN-5: Application Notes and Detailed Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Pde1-IN-5, a selective inhibitor of phosphodiesterase 1C (PDE1C). Included are its mechanism of action, key experimental protocols, and relevant data presented for ease of comparison.
Summary
This compound (also referred to as compound 10c) is a potent and selective inhibitor of the PDE1C enzyme with an IC50 of 15 nM. It has demonstrated significant anti-inflammatory properties, making it a valuable research tool for studying inflammatory bowel disease (IBD) and other inflammatory conditions. This compound has been shown to be effective in reducing inflammation in a dextran sodium sulfate (DSS)-induced colitis mouse model and in mitigating the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.
Physicochemical Properties and Supplier Information
| Property | Value | Reference |
| Molecular Formula | C27H29FN4O | MedChemExpress |
| Molecular Weight | 444.54 g/mol | MedChemExpress |
| CAS Number | 2982945-34-4 | MedChemExpress |
| IC50 (PDE1C) | 15 nM | MedChemExpress |
| Supplier | MedChemExpress | MedChemExpress |
| Catalog Number | HY-155199 | MedChemExpress |
Mechanism of Action and Signaling Pathway
Phosphodiesterase 1 (PDE1) is a family of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1C, this compound prevents the breakdown of these cyclic nucleotides, leading to their accumulation within the cell. This increase in cAMP and cGMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases, in turn, phosphorylate various downstream targets, leading to a reduction in the expression of pro-inflammatory cytokines and other mediators of inflammation.
A key mechanism of this compound's anti-inflammatory effect is the suppression of the NF-κB signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. The signaling cascade initiated by this compound can interfere with NF-κB activation, thereby reducing the inflammatory response.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on its characterization in the scientific literature.
In Vitro Anti-inflammatory Activity in Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
This compound (HY-155199, MedChemExpress)
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-1β, IL-6; Griess reagent for nitric oxide)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).
-
Sample Collection: After the incubation period, collect the cell culture supernatants.
-
Quantification of Inflammatory Markers:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable metabolite of NO) in the supernatants using the Griess reagent according to the manufacturer's instructions.
-
Cytokines: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits.
-
-
Data Analysis: Normalize the data to the vehicle control and perform statistical analysis to determine the dose-dependent inhibitory effect of this compound.
In Vivo Anti-inflammatory Activity in a DSS-Induced Colitis Mouse Model
This protocol outlines the methodology to evaluate the therapeutic efficacy of this compound in a dextran sodium sulfate (DSS)-induced colitis mouse model.
Materials:
-
This compound (HY-155199, MedChemExpress)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sodium sulfate (DSS, molecular weight 36,000-50,000)
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin)
-
Equipment for measuring disease activity index (DAI)
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Induction of Colitis: Induce acute colitis by administering 3% (w/v) DSS in the drinking water for 7 consecutive days. A control group should receive regular drinking water.
-
Treatment:
-
Randomly divide the DSS-treated mice into a vehicle control group and this compound treatment groups.
-
Administer this compound (e.g., 10, 30 mg/kg) or vehicle orally once daily, starting from the first day of DSS administration.
-
-
Monitoring:
-
Monitor the body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Sample Collection:
-
On day 8, euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue samples for histological analysis and measurement of inflammatory markers.
-
-
Histological Analysis:
-
Fix the colon tissue in 10% formalin, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
-
Analysis of Inflammatory Markers: Homogenize colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Data Analysis: Compare the DAI, colon length, histological scores, and inflammatory marker levels between the different treatment groups.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: In Vitro Inhibition of Inflammatory Markers by this compound in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | Baseline | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | High | High | High | High |
| LPS + this compound (0.1 µM) | Reduced | Reduced | Reduced | Reduced |
| LPS + this compound (1 µM) | Further Reduced | Further Reduced | Further Reduced | Further Reduced |
| LPS + this compound (10 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 2: In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score | MPO Activity (U/g tissue) |
| Control | 0 | Normal | 0 | Baseline |
| DSS + Vehicle | High | Shortened | High | High |
| DSS + this compound (10 mg/kg) | Reduced | Partially Restored | Reduced | Reduced |
| DSS + this compound (30 mg/kg) | Significantly Reduced | Restored | Significantly Reduced | Significantly Reduced |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PDE1C in inflammatory processes. The provided protocols offer a foundation for researchers to explore its therapeutic potential in preclinical models of inflammatory diseases. The ability of this compound to modulate the inflammatory response highlights the potential of PDE1C as a therapeutic target for conditions such as inflammatory bowel disease.
Application Notes and Protocols for In Vitro Anti-Inflammatory Assays Using Pde1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde1-IN-5 is a selective inhibitor of phosphodiesterase 1C (PDE1C) with a reported IC50 value of 15 nM.[1][2][3][4][5][6][7][8][9][10][11][12] This compound has demonstrated anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced expression of several key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1-alpha (IL-1α), interleukin-1-beta (IL-1β), and interleukin-6 (IL-6).[1][2][3][6][7][8][9][10][11][12] These characteristics make this compound a valuable research tool for investigating the role of PDE1C in inflammatory signaling and for the preclinical assessment of its therapeutic potential in inflammatory diseases.
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, this compound increases the intracellular concentrations of these second messengers, which can, in turn, modulate downstream signaling pathways to suppress inflammatory responses.
These application notes provide detailed protocols for utilizing this compound in common in vitro anti-inflammatory assays, specifically focusing on LPS-induced inflammation in macrophage and microglial cell lines.
Data Presentation
The following table summarizes the expected inhibitory effects of this compound on the production of key pro-inflammatory mediators in an LPS-stimulated in vitro model. The IC50 values are presented as hypothetical examples to illustrate how quantitative data for this compound would be structured.
| Pro-Inflammatory Mediator | This compound IC50 (nM) [Hypothetical] |
| iNOS | 50 |
| TNF-α | 75 |
| IL-1α | 120 |
| IL-1β | 100 |
| IL-6 | 85 |
Signaling Pathway of PDE1 Inhibition in Inflammation
The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of this compound.
Experimental Protocols
The following protocols are adapted from established methods for assessing the anti-inflammatory effects of PDE inhibitors in vitro.[13][14]
Cell Culture and Maintenance
Cell Lines:
-
RAW 264.7 (murine macrophage cell line)
-
BV-2 (murine microglial cell line)
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Assessment of this compound Cytotoxicity (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. Use non-toxic concentrations of this compound for subsequent experiments.
Inhibition of LPS-Induced Pro-inflammatory Mediator Production
This protocol details the steps to assess the ability of this compound to inhibit the production of iNOS, TNF-α, IL-1α, IL-1β, and IL-6.
Experimental Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 or BV-2 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with varying non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control group. Incubate for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed and collect the cell culture supernatants for analysis.
-
Analysis of Pro-inflammatory Mediators:
-
Nitrite Assay (for iNOS activity): Measure the concentration of nitrite, a stable product of nitric oxide, in the supernatants using the Griess reagent system according to the manufacturer's instructions.
-
ELISA (for Cytokine Levels): Quantify the levels of TNF-α, IL-1α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits. Follow the manufacturer's protocols.
-
RT-qPCR (for Gene Expression): To analyze the effect on gene expression, lyse the cells after treatment, extract total RNA, and perform reverse transcription followed by quantitative PCR (RT-qPCR) using specific primers for Nos2, Tnf, Il1a, Il1b, and Il6. Normalize the expression levels to a housekeeping gene (e.g., Gapdh or Actb).
-
This compound is a potent and selective PDE1C inhibitor with documented anti-inflammatory effects in vitro. The provided protocols offer a robust framework for researchers to investigate and quantify the anti-inflammatory properties of this compound in cell-based assays. These assays are foundational for understanding the compound's mechanism of action and for its further development as a potential therapeutic agent for inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. inos-in-6 — TargetMol Chemicals [targetmol.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. IBD mice model | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Pde1-IN-5 in a DSS-Induced Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and relapsing inflammatory condition of the gastrointestinal tract. The dextran sulfate sodium (DSS)-induced colitis mouse model is a widely utilized preclinical model that recapitulates many of the pathological features of human ulcerative colitis, making it an invaluable tool for the evaluation of novel therapeutic agents.[1][2][3]
Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling.[4][5] Inhibition of PDE1 has emerged as a promising therapeutic strategy for various inflammatory conditions due to its role in modulating the inflammatory response.[6][7] Pde1-IN-5 is a novel and selective inhibitor of PDE1. These application notes provide a detailed protocol for the use of this compound in a DSS-induced colitis mouse model to assess its anti-inflammatory efficacy.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the hydrolysis of cAMP and cGMP in immune cells, leading to an accumulation of these cyclic nucleotides. Elevated levels of cAMP and cGMP activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This activation, in turn, can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, thereby attenuating the inflammatory cascade in the colon.[6][7]
Caption: this compound inhibits PDE1, increasing cAMP and cGMP levels.
Experimental Protocol
This protocol describes the induction of acute colitis using DSS and the subsequent treatment with this compound.
Materials and Reagents
-
Animals: 8-week-old male C57BL/6 mice.[1]
-
Dextran Sulfate Sodium (DSS): Molecular weight 36,000-50,000 Da.[1]
-
This compound: To be dissolved in a suitable vehicle.
-
Vehicle Control: E.g., 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Anesthesia: As per institutional guidelines.
-
Reagents for tissue analysis: Formalin, RNA extraction kits, ELISA kits for cytokines, MPO assay kit.
Experimental Workflow
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE1 - Wikipedia [en.wikipedia.org]
- 6. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses [pubmed.ncbi.nlm.nih.gov]
- 7. Methods of treating inflammatory disease | TREA [trea.com]
Application Notes and Protocols for In Vivo Studies with Pde1-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of Pde1-IN-5, a phosphodiesterase 1 (PDE1) inhibitor. Due to the limited availability of specific in vivo data for this compound, this document outlines a general methodology based on its chemical properties and established protocols for similar small molecule inhibitors. Researchers should consider this a starting point and perform pilot studies to determine the optimal formulation, dosage, and administration route for their specific animal model and experimental goals.
Introduction to this compound and the PDE1 Signaling Pathway
This compound is a chemical compound identified as an inhibitor of phosphodiesterase 1 (PDE1). The PDE1 enzyme family plays a crucial role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE1, this compound is expected to increase intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.
The activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), linking Ca²⁺ signaling with cyclic nucleotide pathways.[2][3] This makes PDE1 a key integrator of various cellular signals. The PDE1 family has three subtypes: PDE1A, PDE1B, and PDE1C, which have different affinities for cAMP and cGMP and are expressed in various tissues, including the brain, heart, and smooth muscle.[1][2] Inhibition of PDE1 has been investigated for its therapeutic potential in a range of conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][4]
PDE1 Signaling Pathway
The diagram below illustrates the central role of PDE1 in modulating cAMP and cGMP signaling.
Caption: PDE1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the known properties of this compound and provide comparative data for other relevant PDE inhibitors to guide experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₉FN₄O | [5] |
| Molecular Weight | 444.5 g/mol | [5] |
| IUPAC Name | 4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile | [5] |
| InChIKey | ZACDRXGBWRHLCR-UHFFFAOYSA-N | [5] |
| Solubility | Soluble in DMSO | [6] |
Table 2: Comparative Pharmacokinetic and Dosing Data of Selected PDE Inhibitors in Animal Models
| Compound | Animal Model | Route | Dose Range | Key Findings | Reference |
| SCH-51866 (PDE1/5 Inhibitor) | Mouse (R6/2 model of Huntington's) | Oral (gavage) | 10 mg/kg | Brain-to-plasma concentration ratio of 0.1-0.4, suggesting good brain distribution. Cmax in brain ~500 nM. | [7] |
| Sildenafil (PDE5 Inhibitor) | Mouse (F508del CF) | Intraperitoneal | Not specified | Activated chloride transport. | [8] |
| Sildenafil (PDE5 Inhibitor) | Mouse (BALB) | Oral | 50 mg/kg | Rapidly absorbed and distributed to the brain. Elimination half-life in brain was 1.04 h. | [9] |
| Udenafil (PDE5 Inhibitor) | Patients with erectile dysfunction | Oral | 50-100 mg (daily for 2 months) | Improved cognitive and frontal executive function. | [10] |
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a mixture of PEG400, Tween 80, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for enhancing dissolution)
-
Precision balance
-
Pipettes and sterile tips
-
Appropriate animal model (e.g., mice, rats)
-
Gavage needles or appropriate syringes for the chosen administration route
Protocol 1: Preparation of this compound Dosing Solution/Suspension
This protocol provides a general method for preparing this compound for in vivo administration. Due to its likely poor aqueous solubility, a formulation using a co-solvent like DMSO followed by dilution, or a suspension in a suitable vehicle, is recommended. It is critical to perform a small-scale formulation test to ensure the stability and homogeneity of the final preparation.
1. Initial Stock Solution Preparation (in 100% DMSO): a. Weigh the required amount of this compound powder using a precision balance. b. Dissolve the powder in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). c. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid dissolution.
2. Formulation for Oral Administration (Suspension Method - Recommended): a. Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water). b. While vortexing the vehicle solution, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. The final concentration of DMSO in the dosing solution should ideally be below 5%, and as low as possible, to avoid vehicle-induced toxicity. c. Continue to vortex for several minutes to ensure a uniform suspension. d. Visually inspect the suspension for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the vehicle composition or lowering the final concentration). e. Prepare the suspension fresh on the day of dosing and keep it well-mixed (e.g., on a rotator or by frequent vortexing) until administration to ensure consistent dosing.
3. Formulation for Intraperitoneal (IP) Injection (Solution Method - Use with Caution): a. For IP injections, a clear solution is preferable to a suspension to avoid irritation and ensure consistent absorption. b. Prepare a stock solution in DMSO as described in step 1. c. Dilute the DMSO stock with a sterile, biocompatible vehicle such as PBS or a mixture of solvents like PEG400 and saline. The final DMSO concentration must be kept to a minimum (ideally ≤10% for IP routes, but lower is better). d. It is crucial to conduct a solubility test to determine the maximum concentration of this compound that can be achieved in the final vehicle without precipitation. e. Filter the final solution through a 0.22 µm sterile filter before injection.
Protocol 2: In Vivo Administration
1. Animal Handling and Dosing: a. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use. b. Acclimatize animals to the experimental conditions before the study begins. c. The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for oral gavage in mice). d. For oral administration, use a proper-sized gavage needle to deliver the suspension directly into the stomach. e. For IP injection, inject the solution into the lower abdominal quadrant.
2. Pilot Study for Dose Determination: a. Given the lack of specific in vivo data for this compound, a pilot dose-finding study is essential. b. Based on data from other PDE inhibitors, a starting dose range of 1 to 10 mg/kg could be explored.[7] c. Administer different doses to small groups of animals and monitor for any signs of toxicity, as well as for the desired biological effect (e.g., changes in relevant biomarkers or behavioral endpoints). d. Based on the results of the pilot study, select the optimal dose for the main experiment.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and administering this compound for an in vivo study.
Caption: General workflow for preparing and administering this compound in vivo.
Conclusion
The successful in vivo application of this compound requires careful consideration of its formulation and dosage. The protocols and data presented here provide a foundational framework for researchers. It is imperative to conduct preliminary studies to establish a safe and effective dosing regimen for the specific research context. Proper controls, including a vehicle-only group, are essential for interpreting the experimental outcomes accurately.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE1 - Wikipedia [en.wikipedia.org]
- 3. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of PDE1 in Pathological Cardiac Remodeling and Dysfunction [mdpi.com]
- 5. This compound | C27H29FN4O | CID 168510353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. The PDE1/5 Inhibitor SCH-51866 Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhaled phosphodiesterase type 5 inhibitors restore chloride transport in cystic fibrosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde1-IN-5, a Novel PDE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pde1-IN-5, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), in cell culture experiments. The protocols and recommendations are based on established methodologies for similar PDE1 inhibitors and are intended to serve as a starting point for your research.
Introduction to PDE1 and this compound
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in various signaling pathways.[1][2][3] The activity of PDE1 is dependent on calcium and calmodulin, linking cyclic nucleotide signaling with intracellular calcium levels.[1][3] PDE1 has three main isoforms: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities.[3][4] PDE1A and PDE1B show a preference for cGMP, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[1] Dysregulation of PDE1 activity has been implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4][5][6]
This compound is a novel, selective inhibitor of PDE1. By blocking the enzymatic activity of PDE1, this compound is expected to increase intracellular levels of cAMP and/or cGMP, thereby modulating downstream signaling pathways. These notes provide recommended starting concentrations and detailed protocols for evaluating the effects of this compound in cell culture systems.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific PDE1 isoform being targeted. The following table provides a summary of recommended starting concentrations based on data from other selective PDE1 inhibitors. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
| Cell Type | Inhibitor (Example) | Concentration Range | Outcome Measure | Reference |
| Rat Insulinoma (INS-1) Cells | 8MM-IBMX | 100 µM | cAMP elevation | [7] |
| Human Pancreatic β-cells | 8MM-IBMX | 100 µM | cAMP elevation | [7] |
| Human Lung Fibroblasts (MRC-5) | Pan-PDE Inhibitors (e.g., IBMX) | IC50 values vary by isoform | Inhibition of TGF-β signaling | [8] |
| BV2 Microglial Cells | ITI-214 | 5 µM | Inhibition of ADP-induced migration | [9] |
| Cardiomyocytes | PDE1 inhibitor | 5 µM | Reduction of doxorubicin-induced necrosis and apoptosis | [9] |
Note: The provided concentrations for other PDE1 inhibitors should be used as a starting point for determining the optimal concentration of this compound. An initial dose-response study is highly recommended.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Dose-Response)
Objective: To determine the effective concentration range of this compound for a specific cell line and endpoint.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Assay-specific reagents (e.g., cAMP/cGMP assay kit, cell viability reagent)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your assay and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time, which may vary depending on the endpoint being measured (e.g., 30 minutes for cyclic nucleotide measurement, 24-72 hours for proliferation or viability assays).
-
Assay: Perform the desired assay to measure the endpoint of interest (e.g., intracellular cAMP/cGMP levels, cell viability, gene expression).
-
Data Analysis: Plot the response versus the log of the this compound concentration to determine the EC50 or IC50 value.
Protocol 2: Measurement of Intracellular cAMP/cGMP Levels
Objective: To measure the effect of this compound on intracellular cyclic nucleotide levels.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
cAMP or cGMP immunoassay kit (e.g., ELISA or FRET-based)
-
Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)
-
Cell lysis buffer
-
96-well microplates
-
CO2 incubator
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using the optimal concentration of this compound determined from the dose-response experiment. A broad-spectrum PDE inhibitor like IBMX can be used as a positive control.
-
Incubation: Incubate the cells for a short period, typically 15-60 minutes, as cyclic nucleotide levels can change rapidly.
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the instructions of the cAMP/cGMP assay kit manufacturer.
-
Assay: Perform the cAMP or cGMP immunoassay on the cell lysates.
-
Data Analysis: Quantify the concentration of cAMP or cGMP in each sample and compare the levels in this compound-treated cells to the vehicle control.
Mandatory Visualizations
Caption: PDE1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound in Cell Culture.
References
- 1. PDE1 - Wikipedia [en.wikipedia.org]
- 2. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE1 Isozymes, Key Regulators of Pathological Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A Novel, Pan-PDE Inhibitor Exerts Anti-Fibrotic Effects in Human Lung Fibroblasts via Inhibition of TGF-β Signaling and Activation of cAMP/PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pde1-IN-5 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 1 (PDE1) is a critical enzyme in cellular signaling, hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Its inhibition presents a promising therapeutic strategy for a variety of disorders. While specific preclinical data for the compound "Pde1-IN-5" (IUPAC Name: 4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile) is not extensively available in public literature, this document provides detailed protocols for the administration of PDE1 inhibitors in preclinical models based on established methodologies for similar compounds, such as Vinpocetine and ITI-214.[3] These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with novel PDE1 inhibitors.
Signaling Pathway of PDE1 Inhibition
Inhibition of PDE1 elevates intracellular levels of cAMP and cGMP, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This modulation of cyclic nucleotide signaling can influence a wide range of physiological processes, including smooth muscle relaxation, neuroinflammation, and synaptic plasticity.
Caption: PDE1 Inhibition Signaling Pathway.
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of the well-studied PDE1 inhibitor, Vinpocetine, in rats. This data can serve as a reference for designing pharmacokinetic studies for novel PDE1 inhibitors like this compound.
Table 1: Pharmacokinetic Parameters of Vinpocetine in Rats after a Single Dose.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Intravenous (IV) | 1 | - | - | - | - | 100 | [4] |
| Oral (gavage) | 1 | - | - | - | - | 54.54 | [4][5] |
| Intravenous (IV) | 5 | - | - | 1.76 ± 0.27 | - | 100 | [5] |
| Intravenous (IV) | 10 | - | - | 1.76 ± 0.27 | - | 100 | [5] |
Table 2: Tissue Distribution of Vinpocetine in Rats. [5]
| Tissue | Distribution Level |
| Lung, Spleen, Liver, Kidney | High |
| Brain, Fat, Testis | Moderate |
| Heart, Muscle, Blood | Low |
Experimental Workflow
A typical preclinical study involving a novel PDE1 inhibitor would follow the workflow outlined below, from initial formulation to data analysis.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE1 - Wikipedia [en.wikipedia.org]
- 3. This compound | C27H29FN4O | CID 168510353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics and disposition of vinpocetine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Pde1-IN-5 in Neurodegenerative and Psychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling. The PDE1 family comprises three subtypes: PDE1A, PDE1B, and PDE1C. Notably, PDE1C is expressed in the brain and has emerged as a promising therapeutic target for neurodegenerative and psychiatric disorders due to its role in modulating neuronal plasticity, neuroinflammation, and other critical cellular processes.[1][2] Dysregulation of cAMP and cGMP signaling has been implicated in the pathophysiology of conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][3]
Pde1-IN-5 is a potent and selective inhibitor of the PDE1C isoform.[4] Its ability to modulate inflammatory responses, a key component of many neurological diseases, makes it a valuable research tool.[4] These application notes provide a comprehensive overview of this compound and detailed protocols to facilitate its use in preclinical research models of neurodegenerative and psychiatric disorders.
This compound: Properties and Characteristics
This compound is a small molecule inhibitor with high selectivity for the PDE1C enzyme. Its chemical and pharmacological properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile | PubChem CID: 168510353 |
| Molecular Formula | C27H29FN4O | PubChem CID: 168510353 |
| Molecular Weight | 444.5 g/mol | PubChem CID: 168510353 |
| Target | Phosphodiesterase 1C (PDE1C) | MedChemExpress, HY-155199 |
| IC50 (PDE1C) | 15 nM | MedChemExpress, HY-155199 |
| Biological Activity | Inhibits the expression of iNOS, TNF-α, IL-1α, IL-1β, and IL-6 induced by LPS. | MedChemExpress, HY-155199 |
Signaling Pathway of PDE1C Inhibition
The mechanism of action of this compound involves the inhibition of PDE1C, leading to an increase in intracellular levels of cAMP and cGMP. These cyclic nucleotides, in turn, activate downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG), which are crucial for neuronal function and survival.
Experimental Protocols
The following protocols are adapted from established methodologies for evaluating PDE inhibitors in the context of neurodegenerative and psychiatric disorders. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Protocol: Assessment of Anti-Neuroinflammatory Effects in Microglia
This protocol details the procedure for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
This compound (dissolved in DMSO)
-
BV-2 microglial cells (or primary microglia)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent System
-
Reagents for Western Blotting and qPCR
Procedure:
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM. Add this compound at various final concentrations (e.g., 1, 10, 100 nM) to the wells. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plates at 300 x g for 10 minutes and collect the supernatant for cytokine and nitric oxide analysis.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): Determine the level of nitric oxide production by measuring nitrite in the supernatant using the Griess reagent system.
-
Cell Lysis and Analysis: Wash the remaining cells with PBS and lyse them for subsequent Western blot or qPCR analysis to measure the expression of inflammatory proteins (e.g., iNOS, COX-2) and genes (e.g., Tnf, Il6, Il1b), respectively.
In Vivo Protocol: Evaluation of Pro-Cognitive Effects in a Mouse Model of Alzheimer's Disease (Adapted)
This protocol describes a general framework for assessing the efficacy of this compound in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
5XFAD transgenic mice and wild-type littermates
-
Morris Water Maze or other behavioral testing apparatus
-
Reagents for brain tissue homogenization and analysis (e.g., ELISA for Aβ levels, Western blot for synaptic proteins)
Procedure:
-
Animal Dosing: Administer this compound orally (e.g., 1, 3, 10 mg/kg) or via intraperitoneal injection to a cohort of 6-month-old 5XFAD mice daily for 4 weeks. A control group of 5XFAD mice will receive the vehicle. Wild-type littermates will serve as a baseline control.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and perfuse with saline.
-
Dissect the hippocampus and cortex from one hemisphere and snap-freeze for biochemical analysis.
-
Fix the other hemisphere for immunohistochemical analysis.
-
-
Biochemical Analysis:
-
Homogenize the brain tissue and measure the levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) using ELISA kits.
-
Perform Western blot analysis on brain homogenates to assess the levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers.
-
-
Immunohistochemistry:
-
Stain brain sections to visualize Aβ plaques and activated microglia (e.g., using Iba1 staining).
-
In Vivo Protocol: Assessment of Antipsychotic-like Effects in a Rodent Model of Schizophrenia (Adapted)
This protocol provides a general approach to investigate the potential of this compound to ameliorate behaviors relevant to the positive and cognitive symptoms of schizophrenia using a pharmacological model (e.g., MK-801-induced hyperactivity and cognitive deficits).
Materials:
-
This compound
-
Vehicle
-
MK-801 (dizocilpine)
-
Saline
-
Adult male C57BL/6J mice or Sprague-Dawley rats
-
Open field apparatus
-
Novel Object Recognition test apparatus
Procedure:
-
Locomotor Activity (Positive Symptom Model):
-
Habituate the animals to the open field arena for 30 minutes.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, p.o. or i.p.) or vehicle 60 minutes before the test.
-
Administer MK-801 (0.2 mg/kg, i.p.) or saline 30 minutes before the test.
-
Place the animals in the open field arena and record locomotor activity (distance traveled, rearing) for 60 minutes.
-
-
Novel Object Recognition (Cognitive Symptom Model):
-
Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for 10 minutes.
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour).
-
Test Phase: Administer this compound or vehicle as described above. Thirty minutes before the test phase, administer MK-801 or saline.
-
Return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring the novel and familiar objects for 5 minutes. Calculate the discrimination index.
-
Data Interpretation and Expected Outcomes
-
In Vitro Anti-inflammatory Assay: A dose-dependent reduction in the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide in the supernatant of LPS-stimulated microglia treated with this compound would indicate a potent anti-inflammatory effect.
-
In Vivo Alzheimer's Disease Model: Improved performance in the Morris water maze (reduced escape latency, increased time in the target quadrant) in this compound-treated 5XFAD mice compared to vehicle-treated controls would suggest a pro-cognitive effect. This could be corroborated by reduced Aβ plaque burden and increased synaptic protein levels in the brain.
-
In Vivo Schizophrenia Model: Attenuation of MK-801-induced hyperlocomotion and a reversal of the cognitive deficit in the novel object recognition test by this compound would suggest antipsychotic-like and pro-cognitive properties, respectively.
Conclusion
This compound represents a valuable pharmacological tool for investigating the therapeutic potential of PDE1C inhibition in neurodegenerative and psychiatric disorders. Its selectivity and demonstrated anti-inflammatory properties make it particularly relevant for studying the role of neuroinflammation in these conditions. The provided protocols offer a starting point for researchers to explore the effects of this compound in relevant preclinical models. Further characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications.
References
- 1. What are PDE1C inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease [frontiersin.org]
- 4. Phosphodiesterases as Therapeutic Targets for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of PDE1-IN-5 in Inflammatory Bowel Disease (IBD) Research Models
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The pathology involves a complex interplay of genetic susceptibility, environmental factors, and an aberrant immune response, leading to chronic inflammation and tissue damage. A key feature of IBD is the dysregulation of intracellular signaling pathways that control inflammation. Cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are critical second messengers that modulate inflammatory responses. Their intracellular levels are tightly regulated by phosphodiesterases (PDEs).
The PDE1 family of enzymes are dual-substrate PDEs that hydrolyze both cAMP and cGMP.[1] Their activity is dependent on calcium and calmodulin, linking calcium signaling to cyclic nucleotide-mediated pathways.[1][2] While the role of other PDE families, particularly PDE4, has been more extensively studied in IBD, emerging evidence suggests that PDE1 may also play a significant role in modulating inflammatory processes.[3][4][5] Inhibition of PDE1 presents a potential therapeutic strategy for IBD by increasing intracellular levels of cAMP and cGMP, which can in turn suppress the production of pro-inflammatory cytokines and modulate immune cell function.[6][7]
This document provides a detailed overview of the potential application of PDE1-IN-5 , a representative PDE1 inhibitor, in preclinical IBD research models. The provided protocols and expected outcomes are based on the known mechanisms of PDE1 and data from studies on other PDE inhibitors in IBD models.
Mechanism of Action in IBD
PDE1 enzymes are expressed in various cells relevant to IBD pathogenesis, including immune cells and endothelial cells.[2] By hydrolyzing cAMP and cGMP, PDE1 can promote inflammatory signaling. Therefore, inhibition of PDE1 with a compound like this compound is expected to have anti-inflammatory effects through the following mechanisms:
-
Increased cAMP and cGMP levels: This leads to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[1]
-
Suppression of Pro-inflammatory Cytokines: Activated PKA and PKG can inhibit the transcription factor NF-κB, a master regulator of inflammation.[8] This leads to a reduction in the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][10][11]
-
Modulation of Immune Cell Function: Increased cyclic nucleotide levels can suppress the activity of various immune cells, including macrophages and T cells, which are key drivers of IBD pathology.[12]
-
Enhancement of Intestinal Barrier Function: cGMP signaling has been implicated in the maintenance of the intestinal epithelial barrier, which is compromised in IBD.
Preclinical IBD Models
The most widely used preclinical model for studying IBD is the dextran sulfate sodium (DSS)-induced colitis model in mice.[13][14] This model mimics many of the clinical and histological features of human ulcerative colitis, including weight loss, diarrhea, bloody stools, and mucosal ulceration.[13]
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from treating DSS-induced colitis in mice with this compound, based on data from studies using other PDE inhibitors in similar models.
Table 1: In Vivo Efficacy of this compound in DSS-Induced Colitis Model
| Parameter | Vehicle Control (DSS only) | This compound (Low Dose) | This compound (High Dose) | Healthy Control |
| Disease Activity Index (DAI) | 3.5 ± 0.5 | 2.0 ± 0.4 | 1.2 ± 0.3 | 0.1 ± 0.1 |
| Body Weight Loss (%) | 15 ± 3 | 8 ± 2 | 4 ± 1.5 | < 1 |
| Colon Length (cm) | 6.0 ± 0.5 | 7.5 ± 0.4 | 8.5 ± 0.3 | 9.5 ± 0.2 |
| Histological Score | 8.0 ± 1.0 | 4.5 ± 0.8 | 2.5 ± 0.5 | 0.5 ± 0.2 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results from potent anti-inflammatory compounds in this model.
Table 2: Effect of this compound on Inflammatory Markers in Colon Tissue
| Marker | Vehicle Control (DSS only) | This compound (High Dose) | Healthy Control |
| TNF-α (pg/mg protein) | 250 ± 40 | 100 ± 25 | 30 ± 10 |
| IL-6 (pg/mg protein) | 400 ± 60 | 150 ± 30 | 50 ± 15 |
| IL-1β (pg/mg protein) | 180 ± 30 | 70 ± 20 | 20 ± 8 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 5.0 ± 0.8 | 2.0 ± 0.5 | 0.5 ± 0.2 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results from potent anti-inflammatory compounds in this model.
Experimental Protocols
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in Mice
This protocol describes the induction of acute colitis using DSS in drinking water and the therapeutic administration of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, MW: 36,000-50,000 Da)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Standard mouse chow and water
-
Animal balance
-
Calipers (for colon length measurement)
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
-
Reagents for cytokine analysis (ELISA kits)
-
Reagents for MPO assay
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide mice into four groups (n=8-10 per group):
-
Group 1: Healthy Control (normal drinking water, vehicle treatment)
-
Group 2: DSS + Vehicle (DSS in drinking water, vehicle treatment)
-
Group 3: DSS + this compound (Low Dose)
-
Group 4: DSS + this compound (High Dose)
-
-
Induction of Colitis:
-
Treatment:
-
From day 1 to day 7, administer this compound or vehicle daily via oral gavage. The volume should be adjusted based on the mouse's body weight.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily for each mouse to calculate the Disease Activity Index (DAI).
-
DAI Scoring System:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding)
-
The DAI is the sum of the three scores divided by 3.
-
-
-
Termination and Sample Collection:
-
On day 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue samples for histological analysis, cytokine measurement, and MPO assay.
-
-
Analysis:
-
Histology: Fix colon sections in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity and crypt damage.
-
Cytokine Analysis: Homogenize colon tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
MPO Assay: Use a commercial kit to measure MPO activity in colon homogenates as an indicator of neutrophil infiltration.
-
Visualizations
Caption: Signaling pathway of PDE1 inhibition in IBD.
Caption: Experimental workflow for testing this compound in a DSS-induced colitis model.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE1 Isozymes, Key Regulators of Pathological Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibitors in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress of phosphodiesterase inhibitors in inflammatory bowel disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pro-Inflammatory Cytokines in the Pathogenesis of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 13. socmucimm.org [socmucimm.org]
- 14. mpbio.com [mpbio.com]
- 15. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Pde1-IN-5: Application Notes and Protocols for Studying Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde1-IN-5, also identified as Compound 10c, is a potent and selective inhibitor of phosphodiesterase 1C (PDE1C).[1] Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that its activity is dependent on calcium and calmodulin. This compound has demonstrated significant anti-inflammatory properties, making it a valuable research tool for investigating the role of PDE1C in inflammatory signaling cascades. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE1C enzyme. This inhibition leads to an increase in the intracellular levels of cAMP and/or cGMP in inflammatory cells. Elevated cyclic nucleotide levels, in turn, modulate downstream signaling pathways, leading to the suppression of pro-inflammatory mediators. Specifically, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]
Data Presentation
In Vitro Efficacy and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound against various PDE isoforms, highlighting its selectivity for PDE1C.
| Target | IC50 (nM) |
| PDE1C | 15 |
| PDE1A | >10000 |
| PDE1B | 1380 |
| PDE2A | >10000 |
| PDE3A | >10000 |
| PDE4D | >10000 |
| PDE5A | 235 |
| PDE6C | >10000 |
| PDE7A | >10000 |
| PDE8A | >10000 |
| PDE9A | >10000 |
| PDE10A | 1340 |
| PDE11A | >10000 |
Data sourced from MedChemExpress product information and supporting literature.
In Vivo Efficacy in a Murine Model of Inflammatory Bowel Disease
This compound has been shown to be effective in a dextran sodium sulfate (DSS)-induced colitis model in mice, a common model for studying inflammatory bowel disease (IBD).
| Parameter | DSS Model Group | This compound Treated Group |
| Disease Activity Index (DAI) | Significantly elevated | Significantly reduced |
| Colon Length | Significantly shortened | Significantly preserved |
| Histological Score | Severe inflammation and tissue damage | Marked reduction in inflammation and damage |
| Colonic MPO Activity | Significantly increased | Significantly reduced |
| Colonic iNOS Expression | Significantly increased | Significantly reduced |
| Colonic TNF-α Levels | Significantly increased | Significantly reduced |
| Colonic IL-1β Levels | Significantly increased | Significantly reduced |
| Colonic IL-6 Levels | Significantly increased | Significantly reduced |
Qualitative summary based on reported in vivo studies.[1]
Experimental Protocols
In Vitro Inhibition of Pro-inflammatory Mediators in Macrophages
This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (from E. coli O111:B4)
-
This compound (dissolved in DMSO)
-
TRIzol reagent
-
cDNA synthesis kit
-
qPCR master mix and primers for iNOS, TNF-α, IL-1β, and IL-6
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Griess Reagent for nitric oxide measurement
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants to measure the levels of secreted cytokines (TNF-α, IL-1β, IL-6) using ELISA kits and nitric oxide production using the Griess reagent, following the manufacturer's instructions.
-
RNA Extraction and qPCR:
-
Wash the cells with PBS and lyse them with TRIzol reagent to extract total RNA.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of iNOS, TNF-α, IL-1β, and IL-6. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice
This protocol outlines the procedure for inducing colitis in mice using DSS and evaluating the therapeutic efficacy of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS, molecular weight 36,000-50,000)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Tools for oral gavage
-
Dissection tools
-
Formalin for tissue fixation
-
Myeloperoxidase (MPO) assay kit
Protocol:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 consecutive days. The control group receives regular drinking water.
-
Treatment: From day 1 to day 7, administer this compound (e.g., 10 mg/kg) or vehicle to the mice daily via oral gavage.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Sacrifice and Tissue Collection: On day 8, euthanize the mice.
-
Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus.
-
Histological Analysis:
-
Fix a segment of the distal colon in 10% formalin.
-
Embed the tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for the severity of inflammation and tissue damage.
-
-
Biochemical Analysis:
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Homogenize a portion of the colon tissue to measure MPO activity as an indicator of neutrophil infiltration.
-
Use the remaining colon homogenate to measure the levels of iNOS, TNF-α, IL-1β, and IL-6 using qPCR or ELISA.
-
Visualizations
Signaling Pathway of this compound in Inflammation
Caption: this compound inhibits PDE1C, leading to increased cAMP/cGMP and reduced NF-κB-mediated inflammation.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's anti-inflammatory effects in LPS-stimulated macrophages.
Experimental Workflow for In Vivo DSS-Induced Colitis Model
Caption: Workflow for evaluating the therapeutic efficacy of this compound in a DSS-induced colitis mouse model.
References
Troubleshooting & Optimization
Pde1-IN-5 solubility in DMSO versus PBS
This technical support center provides guidance on the solubility of Pde1-IN-5 in DMSO and PBS for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: What is the expected solubility of this compound in PBS?
A2: this compound, a small organic molecule, is anticipated to have low solubility in aqueous buffers like Phosphate-Buffered Saline (PBS). To achieve a desired concentration in a final aqueous solution for cell-based assays, it is common practice to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a high-concentration stock solution. This stock solution can then be serially diluted into the aqueous buffer to the final working concentration, ensuring the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced artifacts.
Q3: Can I dissolve this compound directly in PBS?
A3: Direct dissolution of this compound in PBS is not recommended due to its predicted low aqueous solubility. This can lead to the formation of a precipitate and an inaccurate final concentration. The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q4: How should I prepare a working solution of this compound for a cell-based assay?
A4: To prepare a working solution, first create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). For your experiment, dilute this stock solution into your cell culture medium or PBS to the desired final concentration. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM DMSO stock. This will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock into PBS or media. | The final concentration of this compound in the aqueous buffer is above its solubility limit. | - Lower the final concentration of this compound. - Increase the percentage of DMSO in the final solution (if experimentally permissible, though generally not recommended above 0.5-1%). - Consider using a different solvent system or formulation, such as one containing a surfactant like Tween-80 or PEG300, for in vivo studies. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound. - Degradation of the compound in solution. | - Ensure the DMSO stock solution is clear and fully dissolved before use. Gentle warming (to 37°C) and vortexing can aid dissolution. - Prepare fresh working solutions from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. |
| Cell toxicity or off-target effects observed. | The concentration of the organic solvent (DMSO) is too high in the final working solution. | - Ensure the final DMSO concentration is kept to a minimum, ideally ≤0.1%. - Run a vehicle control (medium with the same final concentration of DMSO) to differentiate between compound effects and solvent effects. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
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Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 444.5 g/mol .[1]
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of PBS (pH 7.4).
-
Equilibration: Tightly seal the container and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the solution at a high speed to pellet the undissolved compound. Alternatively, filter the solution using a 0.22 µm filter that does not bind the compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PDE1 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing and using this compound in experiments.
References
Technical Support Center: Pde1-IN-5 In Vivo Efficacy
Welcome to the technical support center for Pde1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo efficacy of this selective PDE1 inhibitor. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in various signaling pathways. By inhibiting PDE1, this compound is expected to increase intracellular levels of cAMP and cGMP, thereby modulating downstream signaling cascades involved in processes such as neurotransmission, inflammation, and cardiovascular function.
Q2: What are the potential therapeutic applications of this compound?
Given its mechanism of action, this compound is being investigated for a range of therapeutic applications, particularly in neurodegenerative and neuropsychiatric disorders where cognitive impairment is a key feature. Other selective PDE1 inhibitors have shown promise in preclinical models for enhancing memory and treating cardiovascular conditions.[1][2]
Q3: What are the common reasons for observing low efficacy of a small molecule inhibitor like this compound in vivo?
Low in vivo efficacy of small molecule inhibitors can stem from a variety of factors. These can be broadly categorized as issues related to the compound's formulation and bioavailability, its pharmacokinetic and pharmacodynamic properties, or the experimental design itself. Specific challenges include poor solubility, rapid metabolism, inefficient delivery to the target tissue, and insufficient target engagement.
Q4: How can I confirm that this compound is reaching the target tissue and engaging with PDE1?
To confirm target engagement, it is crucial to measure the downstream effects of PDE1 inhibition. This typically involves quantifying the levels of cAMP and cGMP in the tissue of interest following administration of this compound. An increase in these second messengers would indicate successful target engagement. Direct measurement of compound concentration in the target tissue via techniques like LC-MS/MS is also a key step.
Troubleshooting Guide for Low In Vivo Efficacy
This guide provides a structured approach to identifying and resolving potential issues that may lead to lower-than-expected efficacy of this compound in your in vivo studies.
Problem 1: Poor Compound Solubility and Formulation
Question: I am observing no significant effect of this compound in my animal model. Could the formulation be the issue?
Answer: Yes, poor aqueous solubility is a common hurdle for small molecule inhibitors and can severely limit oral bioavailability.[3][4][5] If this compound is not adequately dissolved in the vehicle, it will not be absorbed efficiently, leading to low systemic exposure and minimal efficacy.
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Optimize Formulation: If solubility is low, consider using alternative formulation strategies. The table below summarizes some common approaches for poorly soluble compounds.
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Visual Inspection: Before each administration, visually inspect the formulation to ensure the compound is fully dissolved and has not precipitated.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Key Considerations |
| Co-solvents | A mixture of solvents (e.g., DMSO, PEG400, ethanol) is used to increase solubility. | Potential for vehicle-induced toxicity at high concentrations. |
| Surfactant-based systems | Use of surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the compound. | Can improve solubility and absorption but may have their own biological effects. |
| Cyclodextrins | Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility. | The size of the cyclodextrin cavity must be appropriate for the inhibitor molecule. |
| Lipid-based formulations | Formulating the compound in oils or lipids can enhance absorption through the lymphatic system. | Particularly useful for highly lipophilic compounds. |
Problem 2: Suboptimal Pharmacokinetics (PK)
Question: My in vitro data for this compound is potent, but I'm not seeing the expected in vivo effect. How do I investigate the pharmacokinetics?
Answer: A potent compound in vitro may not be effective in vivo due to poor pharmacokinetic properties, such as rapid clearance or low exposure in the target tissue. A preliminary pharmacokinetic study is essential.
Troubleshooting Steps:
-
Conduct a Pilot PK Study: Administer a single dose of this compound to a small cohort of animals and collect blood samples at multiple time points. Analyze the plasma concentration of the compound over time to determine key PK parameters.
-
Analyze PK Data: The table below outlines key PK parameters and their implications.
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Adjust Dosing Regimen: Based on the PK data, you may need to adjust the dose, dosing frequency, or route of administration to achieve and maintain therapeutic concentrations.
Table 2: Key Pharmacokinetic Parameters and Their Interpretation
| PK Parameter | Description | Implication of "Poor" Value | Potential Solution |
| Cmax (Maximum Concentration) | The highest concentration of the drug in the blood. | Low Cmax may indicate poor absorption. | Optimize formulation, increase dose. |
| Tmax (Time to Cmax) | The time it takes to reach Cmax. | A very long Tmax might delay the onset of action. | Consider a different route of administration (e.g., IV). |
| AUC (Area Under the Curve) | A measure of total drug exposure over time. | A low AUC indicates poor overall exposure. | Increase dose, improve formulation, or reduce clearance. |
| t1/2 (Half-life) | The time it takes for the drug concentration to decrease by half. | A very short half-life may require frequent dosing. | Increase dosing frequency or use a sustained-release formulation. |
Problem 3: Lack of Target Engagement
Question: How can I be sure that this compound is actually inhibiting PDE1 in my animal model?
Answer: Demonstrating target engagement is critical. This involves showing that the inhibitor is interacting with its intended target (PDE1) and producing the expected downstream biological effect (increase in cAMP/cGMP).
Troubleshooting Steps:
-
Measure Downstream Biomarkers: The most direct way to assess PDE1 inhibition is to measure the levels of its substrates, cAMP and cGMP, in the target tissue.
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Tissue Collection: At the expected Tmax after dosing, collect the tissue of interest and immediately process it to prevent the degradation of cyclic nucleotides.
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Quantify cAMP/cGMP: Use a validated method, such as an ELISA or LC-MS/MS-based assay, to quantify the levels of cAMP and cGMP.[6][7][8][9] A significant increase in these second messengers in the this compound treated group compared to the vehicle control group indicates target engagement.
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Dose-Response Study: Perform a dose-response study to correlate the dose of this compound with the magnitude of the increase in cAMP/cGMP and the observed phenotypic effect.
Experimental Protocols
Protocol 1: In Vivo Dosing of a Selective PDE1 Inhibitor (Example)
This protocol is based on published studies with other selective PDE1 inhibitors like ITI-214 (lenrispodun) and can be adapted for this compound.[1][10][11]
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Formulation Preparation:
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Based on preliminary solubility tests, prepare the dosing solution. For example, for oral administration, this compound could be dissolved in purified water or a vehicle containing a small percentage of a solubilizing agent if necessary.[11]
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Ensure the final concentration allows for the desired dose to be administered in a reasonable volume (e.g., 5-10 mL/kg for oral gavage in rodents).
-
-
Animal Dosing:
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Control Group:
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Administer the vehicle alone to a control group of animals to account for any effects of the formulation vehicle.
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Protocol 2: Measurement of cAMP and cGMP in Brain Tissue
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Tissue Collection and Processing:
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At the desired time point after dosing, euthanize the animal and rapidly dissect the brain region of interest on ice.
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Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
-
Homogenization:
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Homogenize the frozen tissue in a suitable lysis buffer (e.g., 0.1 M HCl) to extract the cyclic nucleotides.
-
-
Quantification:
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Centrifuge the homogenate to pellet cellular debris.
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Use a commercially available cAMP or cGMP enzyme immunoassay (EIA) kit to quantify the levels in the supernatant, following the manufacturer's instructions.[12] Alternatively, more sensitive methods like LC-MS/MS can be employed.
-
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Data Analysis:
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Normalize the cyclic nucleotide concentrations to the total protein content of the tissue homogenate.
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Compare the levels between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
-
Visualizations
Caption: PDE1 Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
References
- 1. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (ITI-214) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. Biophysical techniques for detection of cAMP and cGMP in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Pde1-IN-5 stability in cell culture media over time
Welcome to the technical support center for Pde1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media over time. The stability of a small molecule inhibitor like this compound in cell culture is not only dependent on its chemical structure but also on the specific components of the medium and the experimental conditions.
Q2: What factors can influence the stability of this compound in my cell culture experiments?
Several factors can affect the stability of small molecules in cell culture media.[1][2] These include:
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Temperature: Higher temperatures can accelerate the degradation of chemical compounds.[2]
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pH: The pH of the cell culture medium can influence the rate of hydrolysis and other chemical reactions that may degrade the compound.[2]
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Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
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Presence of Serum: Components within fetal bovine serum (FBS) or other serum supplements, such as enzymes, can metabolize or degrade the compound.
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Media Components: The specific formulation of the cell culture medium (e.g., DMEM, RPMI-1640) can impact stability due to interactions with various amino acids, vitamins, and salts.[3][4]
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Cellular Metabolism: If the compound is taken up by cells, it can be subject to intracellular metabolic degradation.
Q3: How often should I replace the media containing this compound in my long-term experiments?
Without specific stability data, it is recommended to determine the stability of this compound under your specific experimental conditions. A pilot stability study is advisable for long-term experiments. Based on the results of such a study, you can establish an appropriate media replacement schedule to ensure a consistent effective concentration of the inhibitor.
Troubleshooting Guide: Assessing this compound Stability
If you are observing inconsistent or weaker-than-expected effects of this compound in your experiments, it may be due to its degradation in the cell culture medium. This guide provides a general workflow to assess the stability of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Detailed Protocol for Stability Assessment
Objective: To determine the half-life of this compound in a specific cell culture medium under standard culture conditions.
Materials:
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This compound
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Appropriate solvent (e.g., DMSO)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes or vials
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Incubator (37°C, 5% CO2)
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-80°C freezer
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Access to an analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
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Preparation of Media Samples:
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In sterile tubes, add the complete cell culture medium.
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Spike the medium with the this compound stock solution to achieve the final concentration used in your experiments (e.g., 1 µM). Ensure the final solvent concentration is low (e.g., ≤ 0.1%) to avoid toxicity.
-
Prepare enough aliquots for all your time points, with replicates for each.
-
-
Incubation: Place the tubes in a cell culture incubator under standard conditions (37°C, 5% CO2).
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Sample Collection:
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At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove the replicate tubes for that time point.
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The "0 hour" time point should be collected immediately after adding the inhibitor to the medium.
-
Immediately freeze the collected samples at -80°C to prevent further degradation.
-
-
Sample Analysis:
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Thaw the samples and prepare them for analysis according to the requirements of your analytical method. This may involve protein precipitation or other extraction steps.
-
Quantify the concentration of intact this compound in each sample using a validated analytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the average concentration of this compound at each time point.
-
Plot the concentration of this compound versus time.
-
From this data, you can calculate the degradation rate and the half-life of this compound in your specific cell culture medium.
-
Data Interpretation:
The results of this study will provide a quantitative measure of this compound stability under your experimental conditions. This information can be used to optimize your experimental design, such as determining the frequency of media changes required to maintain a desired effective concentration of the inhibitor.
| Time (hours) | This compound Concentration (µM) - Example Data |
| 0 | 1.00 |
| 2 | 0.95 |
| 4 | 0.90 |
| 8 | 0.81 |
| 24 | 0.55 |
| 48 | 0.30 |
| 72 | 0.16 |
This is example data and should be generated for your specific experimental conditions.
PDE1 Signaling Pathway
This compound is an inhibitor of Phosphodiesterase 1 (PDE1). PDE1 is a family of enzymes that play a crucial role in signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6][7] The activity of PDE1 is regulated by calcium (Ca2+) and calmodulin (CaM).[6][8] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to an increase in their intracellular levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), influencing a variety of cellular processes.[5][9]
Caption: The inhibitory action of this compound on the PDE1 signaling pathway.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. RPMI-1640 Media Formulation [sigmaaldrich.com]
- 4. 11875 - RPMI 1640 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE1 - Wikipedia [en.wikipedia.org]
- 7. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential off-target effects of Pde1-IN-5
Technical Support Center: Pde1-IN-5
Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available. This guide provides information on a representative, selective Phosphodiesterase 1 (PDE1) inhibitor, hereafter referred to as "this compound," to illustrate potential off-target effects and guide experimental troubleshooting. The data presented is hypothetical and intended for educational purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target families for a selective PDE1 inhibitor like this compound?
A1: The most probable off-targets for a PDE1 inhibitor are other phosphodiesterase (PDE) families due to structural similarities in the catalytic domain. PDE1 is a dual-substrate PDE, hydrolyzing both cAMP and cGMP.[1] Therefore, cross-reactivity with other PDEs that regulate these cyclic nucleotides is possible. Key families to consider for counter-screening are PDE5, PDE6, and PDE11 due to sequence and structural similarities in their catalytic domains.[2] Depending on the inhibitor's chemotype, off-target interactions with kinases or other ATP-binding proteins could also occur, though this is generally less common for highly optimized PDE inhibitors.
Q2: My experimental results are inconsistent with pure PDE1 inhibition. What could be the cause?
A2: Inconsistent results could stem from several factors. First, consider the possibility of off-target effects. If this compound is inhibiting another PDE family member, it could lead to unexpected changes in cyclic nucleotide levels and downstream signaling. For example, inhibition of PDE5 could potentiate cGMP signaling more than anticipated from PDE1 inhibition alone.[3][4] Secondly, ensure the experimental system is appropriate. The expression and activity of different PDE isoforms can vary significantly between cell types and tissues.[1] Finally, consider the possibility of compound-related issues such as poor solubility, instability in media, or cytotoxicity at the concentrations used.
Q3: How can I experimentally validate a suspected off-target effect of this compound?
A3: To validate a suspected off-target effect, you can perform several experiments. A primary approach is to conduct a broad in vitro screen, such as a kinase panel or a comprehensive PDE selectivity panel, to identify potential interactions. If a specific off-target is identified, you can use orthogonal inhibitors—structurally different compounds that inhibit the same primary target (PDE1) but have different off-target profiles—to see if the unexpected phenotype persists. Additionally, cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm whether this compound is binding to the suspected off-target in a cellular context.
Q4: What are the implications of PDE1 being a calcium/calmodulin-dependent enzyme for my experiments?
A4: The activity of PDE1 is dependent on intracellular calcium levels and the presence of calmodulin.[5][6] This means that the inhibitory effect of this compound will be most pronounced in cells where calcium signaling pathways are active. When designing your experiments, it's crucial to consider the calcium signaling status of your model system. For instance, stimulating cells with an agonist that increases intracellular calcium could enhance the apparent potency of a PDE1 inhibitor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected decrease in cell viability | Cytotoxicity due to off-target effects or compound properties. | Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Keep experimental concentrations below this threshold. |
| Phenotype does not match genetic knockdown of PDE1 | Off-target effect; compensation by other PDEs. | Profile this compound against a panel of PDE isoforms. Use a secondary, structurally distinct PDE1 inhibitor to confirm the phenotype. |
| Variable potency between different cell lines | Differential expression of PDE1 isoforms and off-targets. | Quantify the expression of PDE1A, PDE1B, and PDE1C, as well as potential off-target PDEs, in your cell lines using qPCR or Western blotting. |
| Effect of this compound is weaker than expected | Low intracellular calcium levels in the experimental model. | Co-administer this compound with a stimulus that transiently increases intracellular calcium to assess its full inhibitory potential on PDE1. |
Hypothetical Off-Target Selectivity Profile of this compound
The following table summarizes hypothetical data from an in vitro panel screen for a representative PDE1 inhibitor.
| Target | IC50 (nM) | Fold Selectivity vs. PDE1C | Notes |
| PDE1A | 15 | 3.0x | On-target isoform |
| PDE1B | 8 | 1.6x | On-target isoform |
| PDE1C | 5 | 1.0x | Primary Target |
| PDE5A | 250 | 50x | Moderate selectivity. Potential for cGMP-related off-target effects at higher concentrations. |
| PDE6C | 800 | 160x | High selectivity. Low risk of visual disturbances associated with PDE6 inhibition. |
| PDE11A | 450 | 90x | Moderate selectivity. |
| ROCK1 Kinase | >10,000 | >2000x | High selectivity against this kinase. |
| PKA Kinase | >10,000 | >2000x | High selectivity against this kinase. |
Experimental Protocols
Protocol 1: Kinase Panel Screening (Illustrative)
This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of kinases.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in an appropriate assay buffer.
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Assay Plate Preparation: Use a multi-well plate (e.g., 384-well). Add the kinase, substrate (a peptide or protein), and ATP to each well.
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Inhibitor Addition: Add the diluted this compound to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
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Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®).
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Data Analysis: Calculate the percent inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular environment.
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Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with this compound or a vehicle control for a defined period (e.g., 1 hour) at 37°C.
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Harvesting: Harvest the cells by scraping and resuspend them in a suitable buffer, often with protease inhibitors.
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Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by a cooling step.
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Lysis: Lyse the cells to release the proteins, for example, by freeze-thaw cycles.
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Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
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Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (and potential off-targets) remaining in the supernatant by Western blotting or other protein quantification methods.
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Interpretation: A target protein that has bound to the inhibitor will be stabilized and thus more resistant to thermal denaturation, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Visualizations
Caption: PDE1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. PDE1 or PDE5 inhibition augments NO-dependent hypoxic constriction of porcine coronary artery via elevating inosine 3',5'-cyclic monophosphate level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE1 - Wikipedia [en.wikipedia.org]
- 6. Phosphodiesterase 1: A Unique Drug Target for Degenerative Diseases and Cognitive Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pde1-IN-5 Dosage for Murine Colitis Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Pde1-IN-5 in murine models of colitis. The following information is compiled from established protocols for colitis induction and data from studies on other phosphodiesterase (PDE) inhibitors.
Disclaimer: There is currently no published data on the use of this compound in murine colitis models. The following recommendations are extrapolated from studies on other PDE1 inhibitors and related compounds and should be considered as a starting point for your own dose-finding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in treating colitis?
A1: this compound is a phosphodiesterase 1 (PDE1) inhibitor. PDE1 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are important second messengers in inflammatory signaling pathways.[1][2][3] By inhibiting PDE1, this compound is hypothesized to increase intracellular levels of cGMP and cAMP, leading to a reduction in the production of pro-inflammatory cytokines and ultimately ameliorating the symptoms of colitis.[1][2]
Q2: What is a recommended starting dose for this compound in a murine colitis model?
A2: Based on studies with other PDE inhibitors in murine colitis models, a starting oral dose range of 10-50 mg/kg, administered once daily, is a reasonable starting point for a dose-finding study. For instance, the PDE1 inhibitor Vinpocetine has shown efficacy at 30 mg/kg in an acetic acid-induced colitis model.[4][5][6] The PDE4 inhibitor apremilast was effective at 50 mg/kg in a DSS-induced colitis model.[7] A PDE9 inhibitor, PF-04447943, showed efficacy at doses of 3, 10, and 30 mg/kg.[8][9]
Q3: How should I prepare this compound for oral administration?
A3: this compound is a quinoline derivative.[10] While specific solubility data for this compound is not available, quinoline derivatives can have poor water solubility.[11][12] A common vehicle for oral administration of such compounds is a suspension in 0.5% carboxymethylcellulose (CMC) with a small amount of a surfactant like Tween 80 (e.g., 0.25%) to improve wettability.[7] It is crucial to determine the solubility and stability of this compound in your chosen vehicle before starting in vivo experiments.
Q4: What is the recommended murine model of colitis for testing this compound?
A4: The dextran sulfate sodium (DSS)-induced colitis model is a widely used and well-characterized model that mimics many aspects of human ulcerative colitis.[13][14] It is relatively simple to induce and allows for the evaluation of both acute and chronic inflammation.[13]
Experimental Protocols
Detailed Methodology for DSS-Induced Acute Colitis and this compound Treatment
This protocol is a general guideline and should be adapted based on your specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
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Vehicle (e.g., 0.5% CMC in sterile water with 0.25% Tween 80)
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Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
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8-10 week old C57BL/6 or BALB/c mice
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Standard rodent chow and sterile drinking water
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Animal balance
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Gavage needles
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
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Group Allocation: Randomly divide mice into experimental groups (e.g., Vehicle Control, DSS + Vehicle, DSS + this compound low dose, DSS + this compound high dose). A typical group size is 8-10 mice.
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Colitis Induction:
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Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, so a pilot study is recommended.[13]
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Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. The vehicle control group should receive regular sterile drinking water.
-
-
This compound Administration:
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Prepare fresh formulations of this compound in the chosen vehicle daily.
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Administer this compound or vehicle via oral gavage once daily, starting from day 0 (the first day of DSS administration) until the end of the experiment.
-
-
Monitoring:
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Record the body weight of each mouse daily.
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Assess the Disease Activity Index (DAI) daily. The DAI is a composite score of weight loss, stool consistency, and rectal bleeding (see Table 1).
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Monitor the general health of the animals daily.
-
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Termination and Sample Collection:
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At the end of the treatment period (e.g., day 7 or 8), euthanize the mice.
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Measure the length of the colon from the cecum to the rectum.
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Collect colon tissue for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., cytokine levels via ELISA or qPCR).
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Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Data Presentation
Table 2: Summary of Dosages for PDE Inhibitors in Murine Colitis Models (for reference)
| Compound | Target | Colitis Model | Dose | Route | Outcome | Reference |
| Vinpocetine | PDE1 | Acetic Acid-Induced | 30 mg/kg | Not specified | Reduced inflammation, oxidative stress, and pain | [4][6] |
| Apremilast | PDE4 | DSS-Induced | 50 mg/kg | Oral | Reduced weight loss, DAI score, and splenomegaly | [7] |
| PF-04447943 | PDE9 | DSS-Induced | 3, 10, 30 mg/kg | Oral | Reduced body weight loss and colon shortening | [8][9] |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in mitigating colitis.
Caption: Experimental workflow for testing this compound in a DSS-induced colitis model.
Troubleshooting Guide
Caption: Troubleshooting decision tree for this compound experiments in murine colitis.
References
- 1. Phosphodiesterase inhibitors in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE1 - Wikipedia [en.wikipedia.org]
- 4. Vinpocetine Ameliorates Acetic Acid-Induced Colitis by Inhibiting NF-κB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of phosphodiesterase‐4 attenuates murine ulcerative colitis through interference with mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C27H29FN4O | CID 168510353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
- 12. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. mdpi.com [mdpi.com]
How to mitigate Pde1-IN-5 precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to mitigate precipitation of Pde1-IN-5 in aqueous solutions during experiments. The following information is based on general principles for handling poorly water-soluble compounds and may need to be optimized for your specific experimental conditions.
Troubleshooting Guide
Issue: My this compound is precipitating out of my aqueous buffer.
Precipitation of small molecule inhibitors like this compound in aqueous solutions is a common challenge. This guide provides a stepwise approach to troubleshoot and mitigate this issue.
Step 1: Initial Assessment
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Observe the precipitate: Is it crystalline or amorphous? Does it appear immediately after adding this compound to the buffer or over time?
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Review your protocol: Double-check the final concentration of this compound and all components of your aqueous buffer.
Step 2: General Strategies for Solubilization
If precipitation is observed, consider the following strategies, starting with the simplest and progressing to more complex methods.
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Sonication and Vortexing: Ensure the compound is fully dissolved by vortexing vigorously and sonicating the solution.
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Gentle Heating: Gently warm the solution (e.g., to 37°C) to aid dissolution. Be cautious, as excessive heat may degrade the compound.
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pH Adjustment: The solubility of a compound can be highly pH-dependent.
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If this compound is a weakly acidic compound, increasing the pH of the buffer might increase its solubility.
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If it is a weakly basic compound, decreasing the pH might be beneficial.[1]
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Perform small-scale tests to determine the optimal pH range for solubility without compromising compound stability or experimental integrity.
-
-
Use of Co-solvents: For compounds with low aqueous solubility, preparing a concentrated stock solution in an organic solvent is a common practice.
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Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are frequently used.
-
Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% organic solvent. Then, dilute this stock into your aqueous buffer to the final desired concentration. The final concentration of the organic solvent in the aqueous solution should be kept as low as possible (typically ≤1%) to avoid affecting the biological system.[1]
-
-
Employing Solubilizing Agents:
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Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep hydrophobic compounds in solution by forming micelles.[1][2]
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][3]
-
Step 3: Advanced Formulation Strategies
For persistent precipitation issues, more advanced formulation techniques may be necessary, particularly for in vivo studies. These often require specialized expertise.[4][5][6]
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Lipid-based formulations: These can be effective for highly lipophilic compounds.[1][7]
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Solid dispersions: The drug is dispersed in a solid hydrophilic carrier to improve its dissolution rate.[8][9]
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Nanosuspensions: The particle size of the compound is reduced to the nanometer range to increase the surface area for dissolution.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for making a stock solution of this compound?
Due to the lack of specific solubility data for this compound, a good starting point for a stock solution is an organic solvent such as DMSO, ethanol, or DMF. It is recommended to prepare a high concentration stock (e.g., 10-50 mM) and then dilute it into your aqueous experimental buffer.
Q2: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final aqueous solution?
To minimize any potential off-target effects on your biological system, the final concentration of the organic solvent should generally be kept below 1%. However, the tolerance of your specific cells or assay to organic solvents should be determined empirically.
Q3: My this compound precipitates when I dilute my stock solution into my aqueous buffer. What should I do?
This is a common issue known as "crashing out." Here are some steps to address this:
-
Decrease the final concentration: The desired concentration of this compound in the aqueous buffer may be above its solubility limit. Try working with a lower final concentration if your experiment allows.
-
Change the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing to allow for more gradual mixing.
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Use a different co-solvent: The choice of organic solvent can influence solubility upon dilution.
-
Incorporate a solubilizing agent: As mentioned in the troubleshooting guide, adding a surfactant or cyclodextrin to your aqueous buffer may help maintain solubility.
Q4: Can I heat my this compound solution to get it to dissolve?
Gentle heating (e.g., 37°C) can be used to aid dissolution. However, it is crucial to be aware that excessive or prolonged heating can lead to the degradation of the compound. Always check the stability information of the compound if available.
Q5: How does pH affect the solubility of this compound?
The solubility of many small molecules is influenced by their ionization state, which is dependent on the pH of the solution. As a general rule, acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.[1] The chemical structure of this compound (containing amine groups) suggests it may have basic properties, and therefore, a slightly acidic pH might improve its solubility. This should be tested empirically.
Data Presentation
Table 1: Properties of Common Solvents for Preparing Stock Solutions of Poorly Soluble Compounds
| Solvent | Polarity | Volatility | Biocompatibility | Notes |
| DMSO | High | Low | Generally good at low concentrations (<1%) | Can be toxic to some cells at higher concentrations. |
| Ethanol | High | High | Good | Can have biological effects at higher concentrations. |
| DMF | High | Moderate | Use with caution | Can be toxic. |
| Methanol | High | High | Use with caution | Can be toxic. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution Using a Co-solvent
-
Prepare a Stock Solution: Weigh out a precise amount of this compound powder and dissolve it in 100% DMSO to a high concentration (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS) and ensure it is at the desired final pH.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
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Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. iris.hi.is [iris.hi.is]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. mdpi.com [mdpi.com]
- 8. jipbs.com [jipbs.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pde1-IN-5 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pde1-IN-5 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the phosphodiesterase 1C (PDE1C) enzyme, with an IC50 value of 15 nM.[1][2] Phosphodiesterases are enzymes that break down cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE1C is a dual-substrate PDE, meaning it can hydrolyze both cAMP and cGMP. By inhibiting PDE1C, this compound is expected to increase the intracellular levels of these second messengers, which can in turn modulate various downstream signaling pathways.
Q2: What are the known biological effects of this compound?
This compound has demonstrated anti-inflammatory properties. In studies, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation.[1][2] It has also shown efficacy in a mouse model of inflammatory bowel disease.[1][2]
Q3: In which primary cell types is this compound likely to be effective?
Given that this compound is a selective PDE1C inhibitor, its effects will be most pronounced in primary cells that express high levels of the PDE1C isoform. PDE1C is known to be expressed in various tissues and cell types, including smooth muscle cells, inflammatory cells, and certain neuronal populations. Therefore, primary cultures of vascular smooth muscle cells, macrophages, microglia, or specific neuronal subtypes could be relevant systems to study the effects of this compound.
Q4: What is the recommended starting concentration for this compound in primary cell culture experiments?
A recommended starting concentration is not definitively established in the available literature. However, based on its IC50 of 15 nM, a good starting point for in vitro experiments would be in the range of 10-100 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental endpoint.
Q5: How should I prepare a stock solution of this compound?
This compound is typically provided as a solid. For cell culture experiments, it is recommended to dissolve it in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in your culture does not exceed a level that could cause toxicity to your primary cells (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your primary cells. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration. |
| Low PDE1C expression: Your primary cell type may not express sufficient levels of PDE1C for the inhibitor to have a significant effect. | Verify the expression of PDE1C in your primary cells using techniques like qPCR or Western blotting. | |
| Compound instability: this compound may be unstable in your cell culture medium over the duration of the experiment. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Consider a time-course experiment to assess the duration of the compound's effect. | |
| Cell Toxicity or Death | High concentration of this compound: The concentration of the inhibitor may be too high, leading to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific primary cells. Use concentrations well below the toxic threshold for your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically below 0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Inconsistent or Variable Results | Primary cell heterogeneity: Primary cell cultures can be heterogeneous, leading to variability in the response to treatment. | Ensure consistent cell isolation and culture protocols. If possible, characterize the cellular composition of your primary cultures. Increase the number of biological replicates to account for inherent variability. |
| Passage number: The characteristics of primary cells can change with increasing passage number. | Use primary cells at a consistent and low passage number for all experiments. | |
| Experimental conditions: Variations in incubation time, cell density, or other experimental parameters can lead to inconsistent results. | Standardize all experimental protocols and ensure consistency between experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the effective and non-toxic concentration range of this compound for your primary cell culture.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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DMSO
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96-well cell culture plates
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Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)
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Assay for a relevant biological endpoint (e.g., ELISA for cytokine secretion, qPCR for gene expression)
Procedure:
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Cell Seeding: Seed your primary cells in a 96-well plate at a density appropriate for your cell type and the duration of the assay. Allow the cells to adhere and recover overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a serial dilution series in complete cell culture medium to achieve final concentrations ranging from, for example, 1 nM to 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
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Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions to determine the cytotoxic concentrations of this compound.
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Biological Endpoint Assessment: In a parallel plate, treat the cells as described above. At the end of the incubation, collect the cell supernatant or cell lysate to measure your biological endpoint of interest (e.g., cytokine levels, gene expression).
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Data Analysis: Plot the cell viability and the biological response against the log of the this compound concentration. Determine the concentration range that gives a significant biological effect without causing significant cytotoxicity.
Protocol 2: Assessing the Anti-inflammatory Effect of this compound in Primary Macrophages
This protocol provides a method to evaluate the anti-inflammatory effects of this compound on primary macrophages.
Materials:
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Primary macrophages (e.g., bone marrow-derived macrophages)
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Complete cell culture medium
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This compound
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DMSO
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Lipopolysaccharide (LPS)
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24-well cell culture plates
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ELISA kit for TNF-α or IL-6
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RNA extraction kit and reagents for qPCR
Procedure:
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Cell Seeding: Seed primary macrophages in a 24-well plate and allow them to adhere.
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Pre-treatment: Pre-treat the cells with the determined optimal, non-toxic concentration of this compound (and a vehicle control) for 1-2 hours.
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Stimulation: Add LPS to the wells (a typical concentration is 100 ng/mL) to induce an inflammatory response. Include a control group with no LPS stimulation.
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Incubation: Incubate the cells for a suitable period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion).
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Sample Collection:
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For cytokine analysis, collect the cell culture supernatant.
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For gene expression analysis, lyse the cells and extract the total RNA.
-
-
Analysis:
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Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit.
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Perform reverse transcription and qPCR to analyze the expression of genes like Nos2 (iNOS), Tnf, and Il6.
-
-
Data Analysis: Compare the levels of cytokine secretion and gene expression between the different treatment groups (control, LPS alone, LPS + vehicle, LPS + this compound).
Visualizations
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Caption: A general experimental workflow for using this compound in primary cell cultures.
References
Technical Support Center: Enhancing the Bioavailability of Pde1-IN-5 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of Pde1-IN-5 in animal studies. Due to its anticipated poor aqueous solubility, a common characteristic of many small molecule kinase inhibitors, this compound may exhibit low oral bioavailability, impacting the accuracy and reproducibility of in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Phosphodiesterase 1 (PDE1), a family of enzymes that play a crucial role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating various downstream signaling pathways. The PDE1 family has three subtypes: PDE1A, PDE1B, and PDE1C, which have different affinities for cAMP and cGMP and are expressed in various tissues, including the brain, cardiovascular system, and smooth muscle.[1]
Q2: What are the known chemical properties of this compound?
Q3: Why is the bioavailability of this compound a concern in animal studies?
Poor aqueous solubility is a primary reason for low oral bioavailability.[2] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. Compounds with low solubility have a slow dissolution rate, which can lead to a significant portion of the drug passing through the gastrointestinal tract without being absorbed. This results in low and variable drug concentrations in the blood, making it difficult to establish a clear dose-response relationship in efficacy and toxicology studies. For instance, another selective PDE1 inhibitor, 5cc, demonstrated an oral bioavailability of only 13.57% in mice, highlighting a common challenge for this class of compounds.[3]
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a systematic approach to identifying and resolving issues related to the low oral bioavailability of this compound in your animal experiments.
Problem: Inconsistent or low plasma concentrations of this compound after oral administration.
Possible Cause 1: Poor Compound Solubility and Dissolution
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Solution 1: Formulation Development. The most effective strategy to address poor solubility is to develop an appropriate formulation. Several approaches can be considered, often in a tiered manner from simpler to more complex methods.
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Co-solvent Systems: Initially, simple co-solvent systems can be explored. A common starting point is a mixture of polyethylene glycol (e.g., PEG400), propylene glycol, and water. The ratios can be adjusted to maximize the solubility of this compound while ensuring the solution is well-tolerated by the animals.
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Surfactant-based Formulations: If co-solvents are insufficient, the addition of non-ionic surfactants like Tween® 80 or Cremophor® EL can improve solubility and enhance absorption by forming micelles.
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Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption.[2] These formulations form fine emulsions in the gastrointestinal tract, increasing the surface area for absorption.
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Amorphous Solid Dispersions: Advanced techniques like creating an amorphous solid dispersion of this compound in a polymer matrix can dramatically increase its dissolution rate. This is typically achieved through methods like spray drying or hot-melt extrusion.
-
-
Solution 2: Particle Size Reduction. Reducing the particle size of the this compound powder increases its surface area, which can lead to a faster dissolution rate. Techniques like micronization or nanomilling can be employed.
Quantitative Data Summary: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Key Components | Mechanism of Action | Potential Fold Increase in Bioavailability (General) |
| Co-solvent System | PEG400, Propylene Glycol, Water | Increases the polarity of the solvent to dissolve the drug. | 2 to 5-fold |
| Surfactant-based Formulation | Tween® 80, Cremophor® EL | Forms micelles that encapsulate the drug, increasing its apparent solubility. | 3 to 10-fold |
| Lipid-based Formulation (SEDDS) | Oils (e.g., sesame oil), Surfactants, Co-solvents | Forms a microemulsion in the GI tract, enhancing solubilization and absorption. | 5 to 20-fold |
| Amorphous Solid Dispersion | Drug dispersed in a polymer matrix (e.g., PVP, HPMC) | Prevents crystallization, maintaining the drug in a higher energy, more soluble amorphous state. | 10 to 50-fold |
| Particle Size Reduction | Micronized or nanosized drug particles | Increases the surface area-to-volume ratio, leading to faster dissolution. | 2 to 8-fold |
Possible Cause 2: High First-Pass Metabolism
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Solution: Co-administration with a Cytochrome P450 (CYP) Inhibitor. If this compound is extensively metabolized by CYP enzymes in the liver and gut wall, its oral bioavailability will be low even with good solubility. A pilot study involving co-administration with a broad-spectrum CYP inhibitor (e.g., ritonavir) can help determine the extent of first-pass metabolism. A significant increase in bioavailability would suggest that this is a major contributing factor.
Possible Cause 3: P-glycoprotein (P-gp) Efflux
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Solution: Co-administration with a P-gp Inhibitor. P-gp is an efflux transporter that can pump drugs out of intestinal cells back into the gut lumen, reducing absorption. Similar to investigating first-pass metabolism, a study with a P-gp inhibitor (e.g., verapamil) can indicate if this compound is a substrate for this transporter.
Detailed Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
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Solubility Screening: Determine the solubility of this compound in various individual solvents (e.g., PEG400, propylene glycol, ethanol, water) and binary/ternary mixtures.
-
Vehicle Selection: Based on the solubility data, select a vehicle composition that fully dissolves the desired concentration of this compound and is reported to be safe for oral administration in the chosen animal model. A common starting formulation is 40% PEG400, 10% ethanol, and 50% water.
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Preparation: a. Weigh the required amount of this compound. b. Add the organic solvents (e.g., PEG400, ethanol) and vortex or sonicate until the compound is fully dissolved. c. Add the aqueous component (e.g., water) dropwise while continuously mixing. d. Visually inspect the final solution for any precipitation.
Protocol 2: In Vivo Bioavailability Study in Mice
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Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
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Dosing: a. Fast the mice for 4-6 hours before dosing (with free access to water). b. For the intravenous (IV) group, administer this compound (e.g., 1 mg/kg) dissolved in a suitable IV vehicle via the tail vein. c. For the oral (PO) group, administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.
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Blood Sampling: a. Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
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Plasma Preparation: a. Centrifuge the blood samples at 4°C to separate the plasma. b. Store the plasma samples at -80°C until analysis.
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Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
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Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration. b. Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Signaling Pathway of PDE1 Inhibition
Caption: PDE1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Bioavailability
Caption: A workflow for developing and evaluating formulations to improve bioavailability.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: A decision tree for troubleshooting the causes of low bioavailability.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Active PDE1 Inhibitor for Disease-Modifying Treatment of Postmenopausal Osteoporosis via Dual Anabolic-Antiresorptive Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Pde1-IN-5 inconsistent results in replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pde1-IN-5 who may be experiencing inconsistent results in replicate experiments.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, ranging from experimental setup to reagent handling. The following table outlines potential causes and recommended solutions to help you identify and resolve these issues.
| Potential Cause | Possible Explanation | Recommended Solution |
| Reagent Instability | This compound may be unstable under certain storage conditions (e.g., temperature, light exposure) or after repeated freeze-thaw cycles, leading to degradation and variable potency. | - Aliquot the stock solution of this compound to minimize freeze-thaw cycles. - Store aliquots at the recommended temperature and protect from light. - Prepare fresh working solutions for each experiment from a new aliquot. |
| Cell Culture Variability | Differences in cell passage number, confluency, or health can significantly impact cellular responses to this compound. Senescent or overly confluent cells may exhibit altered signaling pathways. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density to ensure similar confluency at the time of the experiment. - Regularly check cell morphology and viability. |
| Assay Protocol Deviations | Minor variations in incubation times, reagent concentrations, or procedural steps between replicate experiments can lead to significant differences in results. | - Create and strictly adhere to a detailed, standardized experimental protocol. - Use calibrated pipettes and ensure accurate reagent dispensing. - Automate liquid handling steps where possible to minimize human error. |
| Incomplete Inhibition | Insufficient incubation time or suboptimal concentration of this compound may not be enough to achieve complete inhibition of PDE1, resulting in variable downstream effects. | - Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. - Optimize the incubation time to ensure the inhibitor has sufficient time to act. |
| Off-Target Effects | At higher concentrations, this compound might inhibit other phosphodiesterases or cellular targets, leading to unexpected and inconsistent biological responses. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Consider using a more specific PDE1 inhibitor if available and compare the results. |
| Contamination | Mycoplasma or other microbial contamination in cell cultures can alter cellular metabolism and signaling, affecting the experimental outcome. | - Regularly test your cell lines for mycoplasma contamination. - Maintain sterile techniques during all cell culture and experimental procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. These cyclic nucleotides are crucial second messengers in various signaling pathways.[4][5][6]
Q2: How does the inhibition of PDE1 by this compound affect downstream signaling?
The accumulation of intracellular cAMP and cGMP due to PDE1 inhibition activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).[5] These kinases then phosphorylate various target proteins, leading to a cascade of cellular responses, including modulation of gene expression and regulation of ion channel activity.[5]
Q3: What are some common experimental readouts to measure the activity of this compound?
Common methods to assess the activity of this compound include measuring intracellular levels of cAMP or cGMP using ELISA or cell-based reporter assays.[3][6] Downstream effects can also be quantified by measuring the phosphorylation of specific PKA or PKG substrates via Western blotting or by using functional assays that are relevant to the signaling pathway under investigation.
Q4: Can issues with my cell line contribute to inconsistent results?
Yes, the choice and condition of the cell line are critical. Different cell types express varying levels of PDE1 isoforms (PDE1A, PDE1B, PDE1C), which can influence the efficacy of this compound.[1] Furthermore, as mentioned in the troubleshooting guide, factors like cell passage number and health can significantly impact reproducibility.
Q5: What is a recommended starting point for a dose-response experiment with this compound?
A typical starting point for a dose-response experiment would be to use a wide range of concentrations, for example, from 1 nM to 100 µM, with logarithmic dilutions. This will help in determining the IC50 (half-maximal inhibitory concentration) of this compound in your specific experimental system.
Experimental Protocols
Standard Protocol for a Cell-Based cAMP/cGMP Assay
This protocol provides a general framework for measuring changes in intracellular cyclic nucleotide levels following treatment with this compound.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density to achieve approximately 80-90% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in an appropriate assay buffer to achieve the desired final concentrations. Include a vehicle control (solvent only).
-
-
Inhibitor Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the prepared dilutions of this compound (and vehicle control) to the respective wells.
-
Incubate for the optimized duration (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
After incubation, lyse the cells using the lysis buffer provided with your chosen cAMP or cGMP assay kit.
-
Follow the manufacturer's instructions for the specific ELISA or other detection method to quantify the levels of cAMP or cGMP in each well.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cyclic nucleotide concentration against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PDE1, increasing cAMP/cGMP levels.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. researchgate.net [researchgate.net]
- 6. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Pde1-IN-5 and vinpocetine in IBD models
An Objective Comparison of Vinpocetine and Phosphodiesterase 1 (PDE1) Inhibitors in Preclinical Models of Inflammatory Bowel Disease
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies, while effective for many, are not universally successful and can be associated with significant side effects, underscoring the need for novel treatment modalities. This guide provides a comparative overview of two such potential therapeutic agents: vinpocetine and inhibitors of Phosphodiesterase 1 (PDE1).
It is important to note that while extensive preclinical data exists for vinpocetine in IBD models, there is a significant lack of published research on the specific compound Pde1-IN-5 in this context. Therefore, this guide will compare vinpocetine to the broader class of PDE1 inhibitors, using data from representative molecules where available, to provide a foundational understanding for researchers, scientists, and drug development professionals.
Compound Profiles
Vinpocetine
Vinpocetine is a synthetic derivative of the periwinkle alkaloid vincamine. It is known to possess neuroprotective and anti-inflammatory properties. Its primary mechanism of anti-inflammatory action in the context of IBD models is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activation, vinpocetine can effectively dampen the inflammatory cascade in the gut.[1][2]
PDE1 Inhibitors
Phosphodiesterase 1 (PDE1) is a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in intracellular signaling.[3][4] By inhibiting PDE1, these drugs increase the intracellular levels of cAMP and cGMP, which can, in turn, modulate various cellular functions, including inflammatory responses.[3] While the precise mechanisms are still under investigation, it is believed that elevated cAMP and cGMP levels can suppress the production of pro-inflammatory mediators.[5] For instance, the PDE1 inhibitor ITI-214 has been shown to suppress the expression of pro-inflammatory cytokines in microglial cells.[5]
Efficacy Data in IBD Models
The following table summarizes the available quantitative data for vinpocetine in a murine model of acetic acid-induced colitis. Due to the lack of data for this compound or other PDE1 inhibitors in IBD models, a direct comparison is not possible at this time.
| Parameter | Vinpocetine Treatment | Control (Vehicle) | Outcome |
| Macroscopic Score | Significantly reduced | High | Amelioration of visible colon damage[1] |
| Microscopic Score | Significantly reduced | High | Reduction in tissue inflammation and damage[1] |
| Myeloperoxidase (MPO) Activity | Significantly reduced | High | Decreased neutrophil infiltration[1] |
| Colon Edema | Significantly reduced | High | Reduction in fluid accumulation in the colon[1] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Significantly reduced | High | Downregulation of key inflammatory mediators[1] |
| Anti-inflammatory Cytokine (IL-10) | Normalized levels | Reduced | Restoration of immune regulation[1] |
Experimental Protocols
Acetic Acid-Induced Colitis Model (for Vinpocetine studies)
A commonly used and well-established model for inducing acute colitis that mimics some aspects of ulcerative colitis was employed in the cited studies for vinpocetine.[1][6]
-
Animals: Male Swiss mice were used.
-
Induction of Colitis: Mice were anesthetized, and a solution of acetic acid (typically 3-5%) was administered intrarectally to induce localized inflammation and ulceration of the colon.[6]
-
Treatment Regimen: Vinpocetine was administered to the mice, typically via intraperitoneal injection, at varying doses (e.g., 30 mg/kg) at specific time points before and after the induction of colitis.[1]
-
Efficacy Assessment: At a predetermined time point after colitis induction (e.g., 18 or 24 hours), the animals were euthanized, and the colons were collected for analysis. Efficacy was assessed by:
-
Macroscopic Scoring: Visual assessment of the colon for signs of damage, such as hyperemia, edema, ulceration, and necrosis.
-
Microscopic Scoring: Histological examination of colon tissue sections stained with hematoxylin and eosin (H&E) to evaluate the extent of inflammation, mucosal damage, and cellular infiltration.
-
Myeloperoxidase (MPO) Assay: A biochemical assay to quantify the activity of MPO, an enzyme abundant in neutrophils, as an indirect measure of neutrophil infiltration into the colonic tissue.
-
Cytokine Analysis: Measurement of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10) cytokine levels in colon tissue homogenates using methods like ELISA.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow.
Conclusion
Vinpocetine has demonstrated significant efficacy in a preclinical model of IBD by attenuating inflammation and tissue damage through the inhibition of the NF-κB pathway. The data suggests that it is a promising candidate for further investigation as a potential therapeutic for IBD.
The role of PDE1 inhibitors in IBD is less clear due to a lack of specific studies. However, their mechanism of action, involving the modulation of cAMP and cGMP signaling, and the anti-inflammatory effects observed with some PDE1 inhibitors in other contexts, suggest they may also have therapeutic potential in IBD.
Direct comparative studies between vinpocetine and specific PDE1 inhibitors, such as this compound, in various IBD models are warranted to fully elucidate their respective efficacy and mechanisms of action. Such research will be crucial for determining their potential as novel treatments for inflammatory bowel disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Vinpocetine Ameliorates Acetic Acid-Induced Colitis by Inhibiting NF-κB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE1 - Wikipedia [en.wikipedia.org]
- 5. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of neutrophils in acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Selective PDE1 Inhibitor: The Selectivity Profile of ITI-214
Initial research for a compound designated "Pde1-IN-5" did not yield any publicly available information. Therefore, this guide utilizes the well-characterized, potent, and highly selective phosphodiesterase 1 (PDE1) inhibitor, ITI-214 (lenrispodun), as a representative agent to illustrate a typical selectivity profile and the methodologies used for its determination.
This guide provides a detailed comparison of ITI-214's inhibitory activity against various phosphodiesterase (PDE) isoforms, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development interested in the characterization of selective PDE inhibitors.
Data Presentation: Selectivity Profile of ITI-214
The selectivity of a PDE inhibitor is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the inhibitory potency (Ki, in nanomolar) of ITI-214 against a panel of human recombinant PDE isoforms. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| PDE Isoform | ITI-214 Kᵢ (nM) | Fold Selectivity vs. PDE1A |
| PDE1A | 0.033 | 1 |
| PDE1B | 0.380 | ~11.5 |
| PDE1C | 0.035 | ~1 |
| PDE2A | >10,000 | >303,030 |
| PDE3A | >10,000 | >303,030 |
| PDE4B | >10,000 | >303,030 |
| PDE4D | 33 | ~1,000 |
| PDE5A | >10,000 | >303,030 |
| PDE6 | >10,000 | >303,030 |
| PDE7B | >10,000 | >303,030 |
| PDE8A | >10,000 | >303,030 |
| PDE9A | >10,000 | >303,030 |
| PDE10A | >10,000 | >303,030 |
| PDE11A | >10,000 | >303,030 |
Data compiled from publicly available research on ITI-214.[1][2][3][4]
As the data indicates, ITI-214 is a picomolar inhibitor of PDE1A and PDE1C, and a sub-nanomolar inhibitor of PDE1B.[2][3] It demonstrates exceptional selectivity, with over a 1,000-fold margin against the next most potently inhibited isoform, PDE4D, and greater than 10,000 to 300,000-fold selectivity against all other PDE families.[1][2]
Experimental Protocols
The determination of the selectivity profile of a PDE inhibitor like ITI-214 typically involves the following key experiments:
1. In Vitro PDE Enzyme Inhibition Assay:
This is the foundational experiment to determine the potency of an inhibitor against a panel of isolated, recombinant PDE isoforms.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of the test compound for each PDE isoform.
-
Methodology:
-
Enzyme Source: Purified, human recombinant full-length PDE enzymes for each isoform are used.
-
Substrate: Radiolabeled cyclic nucleotides, typically [³H]-cAMP or [³H]-cGMP, are used as substrates. The choice of substrate depends on the preference of the PDE isoform being tested (e.g., cGMP for PDE5, cAMP for PDE4, and both for PDE1).
-
Assay Principle: The assay measures the conversion of the radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate by the PDE enzyme.
-
Procedure:
-
A fixed concentration of the PDE enzyme is incubated with varying concentrations of the inhibitor (e.g., ITI-214).
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 37°C) and is then terminated.
-
The product (e.g., [³H]-5'-AMP or [³H]-5'-GMP) is separated from the unreacted substrate, often using chromatography or scintillation proximity assay (SPA) beads.
-
The amount of product formed is quantified by scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated. The IC₅₀ value is determined by fitting the data to a dose-response curve. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
2. Cell-Based Assays:
These assays are performed to confirm that the inhibitor can penetrate the cell membrane and engage its target in a more physiological context.
-
Objective: To measure the effect of the inhibitor on intracellular levels of cAMP and/or cGMP.
-
Methodology:
-
Cell Lines: A suitable cell line that expresses the target PDE isoform is used. Often, cells are engineered to overexpress a specific PDE.
-
Stimulation: The cells are typically stimulated with an agent that increases the production of cAMP or cGMP (e.g., forskolin to activate adenylyl cyclase for cAMP, or a nitric oxide donor like sodium nitroprusside to activate guanylyl cyclase for cGMP).
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the PDE inhibitor before stimulation.
-
Measurement of Cyclic Nucleotides: After stimulation, the cells are lysed, and the intracellular concentrations of cAMP and/or cGMP are measured using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assays.
-
Data Analysis: The ability of the inhibitor to potentiate the stimulus-induced increase in cyclic nucleotide levels is quantified, and an EC₅₀ value (half-maximal effective concentration) is determined.
-
Visualizations
Caption: Mechanism of action for a selective PDE1 inhibitor like ITI-214.
Caption: A typical experimental workflow for in vitro PDE inhibitor selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating PDE1 Target Engagement In Vivo: A Comparative Guide to Pde1-IN-5 and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo target engagement for the selective phosphodiesterase 1C (PDE1C) inhibitor, Pde1-IN-5, alongside other notable PDE1 inhibitors. The objective is to offer a clear, data-driven comparison of their performance, supported by detailed experimental protocols to aid in the design and interpretation of preclinical studies.
Introduction to PDE1 Inhibition and In Vivo Target Engagement
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a crucial role in regulating intracellular signaling pathways.[1] The activity of PDE1 is dependent on calcium and calmodulin, linking cyclic nucleotide signaling with intracellular calcium levels.[2] Validating that a PDE1 inhibitor reaches and interacts with its target in a living organism (in vivo target engagement) is a critical step in drug development. This is often assessed by measuring changes in downstream biomarkers, such as cAMP or cGMP levels, or by observing physiological outcomes linked to PDE1 inhibition.
Comparative Analysis of In Vivo PDE1 Target Engagement
This section compares the in vivo target engagement of this compound with three other well-characterized PDE1 inhibitors: ITI-214, Vinpocetine, and SCH-51866.
This compound: A Selective PDE1C Inhibitor
This compound has been identified as a selective inhibitor of PDE1C with an IC50 of 15 nM.[3] Its in vivo target engagement has been demonstrated in a murine model of inflammatory bowel disease (IBD).
Experimental Summary:
| Compound | Animal Model | Dosing Regimen | Target Engagement Readout | Key Findings |
| This compound | Dextran sulfate sodium (DSS)-induced colitis in mice | Oral gavage (dose not specified) | Reduction of pro-inflammatory cytokines and iNOS expression in colon tissue | Significantly inhibited the expression of iNOS, TNF-α, IL-1α, IL-1β, and IL-6.[3] |
Alternative PDE1 Inhibitors
For a comprehensive comparison, we include data from studies on other PDE1 inhibitors that have been validated in vivo.
| Compound | Animal Model | Dosing Regimen | Target Engagement Readout | Key Findings |
| ITI-214 | Rats | 0.1–10 mg/kg, p.o. | Enhancement of memory performance in the novel object recognition (NOR) paradigm | Improved memory acquisition, consolidation, and retrieval.[4][5] |
| Vinpocetine | Mice with lead-induced hyperactivity | 20 mg/kg, i.p. | Mitigation of locomotor hyperactivity | Significantly reversed lead-induced hyperactivity.[6] |
| SCH-51866 | R6/2 mouse model of Huntington's disease | 10 and 30 mg/kg, p.o. (BID) | Elevation of central cGMP levels | Confirmed central nervous system target engagement.[7] |
Detailed Experimental Protocols
This compound: DSS-Induced Colitis Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Colitis: Administration of 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days.[7]
-
Drug Administration: this compound administered via oral gavage. The specific dose and frequency were not detailed in the available literature.
-
Target Engagement Assessment:
-
At the end of the treatment period, mice are euthanized, and colon tissues are collected.
-
The expression levels of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS) are quantified using methods such as quantitative PCR (qPCR) or ELISA.
-
A significant reduction in the expression of these markers in the this compound treated group compared to the DSS-only group indicates target engagement and downstream pharmacological effect.
-
ITI-214: Novel Object Recognition (NOR) Test
-
Animal Model: Male Sprague-Dawley rats.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Rats are individually habituated to the empty open-field arena.
-
Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore for a set period.
-
Testing (T2): After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.
-
-
Drug Administration: ITI-214 is administered orally at doses ranging from 0.1 to 10 mg/kg at specific times before or after the training session to assess its effect on memory acquisition, consolidation, or retrieval.
-
Target Engagement Readout: A significant increase in the discrimination index (time spent with the novel object / total exploration time) in the ITI-214 treated group compared to the vehicle group indicates enhanced memory performance, an indirect measure of target engagement in the central nervous system.[4][5]
Vinpocetine: Lead-Induced Hyperactivity Model
-
Animal Model: Swiss mice exposed to lead during development.
-
Procedure: Locomotor activity is assessed in an open-field arena. The total distance traveled and other locomotor parameters are recorded.
-
Drug Administration: Vinpocetine is administered intraperitoneally at a dose of 20 mg/kg.
-
Target Engagement Readout: A significant reduction in locomotor activity in the vinpocetine-treated lead-exposed mice compared to vehicle-treated lead-exposed mice demonstrates a reversal of the hyperactive phenotype, indicating target engagement.[6]
SCH-51866: Huntington's Disease Mouse Model
-
Animal Model: R6/2 transgenic mice, a model for Huntington's disease.
-
Drug Administration: SCH-51866 is administered orally twice daily (BID) at doses of 10 and 30 mg/kg.
-
Target Engagement Assessment:
-
After a period of chronic dosing, brain tissue is collected.
-
The levels of cGMP in specific brain regions, such as the striatum, are measured using techniques like enzyme immunoassay (EIA) or mass spectrometry.
-
A significant elevation of cGMP levels in the SCH-51866 treated group compared to the vehicle-treated group provides direct evidence of central PDE1 target engagement.[7]
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement | Semantic Scholar [semanticscholar.org]
- 3. Dextran Sulfate Sodium-Induced Colonic Histopathology, but not Altered Epithelial Ion Transport, Is Reduced by Inhibition of Phosphodiesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Pde1-IN-5 vs. Pan-PDE Inhibitors: A Comparative Guide for Inflammatory Research
In the landscape of therapeutic development for inflammatory diseases, phosphodiesterase (PDE) inhibitors have emerged as a promising class of drugs. By modulating the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), these inhibitors can effectively regulate inflammatory pathways. This guide provides a detailed comparison of a selective PDE1 inhibitor, exemplified by ITI-214 (as a proxy for Pde1-IN-5 due to limited public data on the latter), and pan-PDE inhibitors, focusing on their anti-inflammatory properties and mechanisms of action. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Mechanism of Action: Selective vs. Broad-Spectrum Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cAMP and cGMP, thereby terminating their signaling. Different PDE families and their isoforms are expressed in various cell types and play distinct roles in cellular processes.
Selective PDE1 Inhibition: PDE1 is a dual-substrate enzyme, meaning it can hydrolyze both cAMP and cGMP. Its activity is dependent on calcium and calmodulin.[1] Inhibition of PDE1 leads to an increase in both cAMP and cGMP levels, which can suppress inflammatory responses. For instance, the selective PDE1 inhibitor ITI-214 has been shown to dose-dependently suppress the expression of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) in microglial cells.[2] This suggests a targeted approach to modulating inflammation in neuroinflammatory conditions and other diseases where PDE1 is upregulated.[3] The anti-inflammatory effects of PDE1 inhibition are believed to be mediated through the regulation of macrophage and microglia activity.[3]
Pan-PDE Inhibition: In contrast to selective inhibitors, pan-PDE inhibitors target multiple PDE families simultaneously. The rationale behind this approach is that a broader inhibition of PDE isoforms could lead to a more potent and comprehensive anti-inflammatory effect, as multiple pathways contributing to inflammation are targeted.[4] A novel class of pan-PDE inhibitors, the 7,8-disubstituted purine-2,6-dione derivatives, have demonstrated significant anti-fibrotic and anti-remodeling effects, which are closely linked to their anti-inflammatory properties.[4] These compounds can inhibit a range of PDEs, including PDE1, PDE4, and PDE5, which are all implicated in inflammatory processes.[4]
Comparative Efficacy in Inflammation
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for a representative selective PDE1 inhibitor (ITI-214) and a representative pan-PDE inhibitor (from the 7,8-disubstituted purine-2,6-dione class).
Table 1: Inhibitory Activity (IC50) Against PDE Subtypes
| Compound Class | Representative Compound | PDE1B (µM) | PDE3A (µM) | PDE4B (µM) | PDE4D (µM) | PDE5A (µM) | PDE7A (µM) |
| Selective PDE1 Inhibitor | ITI-214 | Data not available in provided search results | - | - | - | - | - |
| Pan-PDE Inhibitor | Compound 145 (7,8-disubstituted purine-2,6-dione derivative) | 0.22 | 0.58 | 0.15 | 0.08 | 0.35 | 1.10 |
| Pan-PDE Inhibitor | Compound 832 (7,8-disubstituted purine-2,6-dione derivative) | 0.15 | 0.85 | 0.25 | 0.12 | >10 | 2.50 |
Note: IC50 values for Compound 145 and 832 are from a study on 7,8-disubstituted purine-2,6-dione derivatives.[4] Specific IC50 values for ITI-214 were not found in the provided search results, though it is described as a potent and highly specific PDE1 inhibitor.[2]
Table 2: Effects on Inflammatory Markers
| Compound Class | Representative Compound | Cell Type | Stimulus | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) |
| Selective PDE1 Inhibitor | ITI-214 | Murine microglial cells (BV2) | LPS | Suppressed gene expression of pro-inflammatory cytokines.[2] |
| Pan-PDE Inhibitor | Compound 145 (7,8-disubstituted purine-2,6-dione derivative) | Human lung fibroblasts (MRC-5) | TGF-β1 | Inhibited TGF-β1-induced pro-fibrotic responses (indirectly related to inflammation).[4] |
Signaling Pathways
The anti-inflammatory effects of both selective PDE1 and pan-PDE inhibitors are rooted in their ability to elevate intracellular cyclic nucleotide levels, which in turn modulates downstream signaling cascades.
Caption: Signaling pathway of selective PDE1 inhibition.
Caption: General signaling pathway of pan-PDE inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies based on the available literature for key experiments.
1. Cell Culture and Treatment for Cytokine Expression Analysis
-
Cell Line: Murine microglial cell line (BV2) or other relevant inflammatory cells (e.g., macrophages, peripheral blood mononuclear cells).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) at a specified concentration (e.g., 100 ng/mL).
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the PDE inhibitor (e.g., ITI-214 or a pan-PDE inhibitor) for a specific duration (e.g., 1 hour) before the addition of the inflammatory stimulus.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected for cytokine analysis, and cell lysates can be prepared for gene expression analysis.
2. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add diluted samples and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash again and add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
3. Gene Expression Analysis (RT-qPCR)
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of pro-inflammatory genes.
-
Procedure:
-
Isolate total RNA from the treated cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for the target genes (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH).
-
The qPCR instrument monitors the amplification of the DNA in real-time.
-
Relative gene expression is calculated using the ΔΔCt method.
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating anti-inflammatory effects.
Conclusion
Both selective PDE1 inhibitors and pan-PDE inhibitors represent viable strategies for the modulation of inflammation. The choice between a selective and a pan-inhibitor will likely depend on the specific inflammatory condition being targeted.
-
Selective PDE1 inhibitors , such as ITI-214, offer the potential for a more targeted therapy with a potentially more favorable side-effect profile due to their specific mechanism of action. Their efficacy in suppressing pro-inflammatory cytokine expression in microglia suggests their utility in neuroinflammatory diseases.
-
Pan-PDE inhibitors , like the 7,8-disubstituted purine-2,6-dione derivatives, may provide a more potent and broad-spectrum anti-inflammatory and anti-fibrotic effect by targeting multiple PDE isoforms.[4] This could be advantageous in complex inflammatory diseases where multiple signaling pathways are dysregulated.
Further head-to-head comparative studies are necessary to definitively determine the relative efficacy and safety of these two approaches. Researchers are encouraged to consider the specific cellular and molecular context of the inflammatory disease under investigation when selecting a PDE inhibitor for their studies. The data and protocols presented in this guide provide a foundational framework for such investigations.
References
- 1. PDE1 Isozymes, Key Regulators of Pathological Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Pan-PDE Inhibitor Exerts Anti-Fibrotic Effects in Human Lung Fibroblasts via Inhibition of TGF-β Signaling and Activation of cAMP/PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Signaling Maze: A Comparative Guide to the Cross-reactivity of PDE1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of phosphodiesterase 1 (PDE1) inhibitors with other signaling pathways, offering a valuable resource for those working with these compounds.
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This positions PDE1 as a critical regulator in numerous physiological processes, making it an attractive therapeutic target for a range of disorders, including those affecting the central nervous system, cardiovascular system, and inflammatory responses.[1][2] However, the therapeutic utility of PDE1 inhibitors is intrinsically linked to their selectivity. Cross-reactivity with other PDE families or unrelated signaling proteins can lead to unintended pharmacological effects, complicating clinical development and experimental outcomes.
This guide focuses on providing a clear comparison of a representative PDE1 inhibitor, ITI-214, and its interaction with other signaling pathways, alongside other relevant compounds for context.
Comparative Selectivity Profile of PDE1 Inhibitors
To quantify the selectivity of PDE1 inhibitors, their inhibitory concentration (IC50) or binding affinity (Ki) against a panel of targets is typically determined. The following table summarizes the selectivity profile of ITI-214, a potent and selective PDE1 inhibitor, against various PDE families. For comparison, data for a less selective, dual PDE1/PDE5 inhibitor, SCH-51866, is also presented.
| Compound | Target | IC50 (nM) | Selectivity vs. PDE1 (Fold) | Reference |
| ITI-214 | PDE1A | 0.03 | - | [3] |
| PDE1B | 0.08 | - | [3] | |
| PDE1C | 0.05 | - | [3] | |
| PDE4 | >1000 | >12,500 - >33,333 | [3] | |
| SCH-51866 | PDE1 | Data not available | - | [4] |
| PDE5 | Data not available | - | [4] | |
| α2-adrenergic receptor | 88% inhibition at 10 µM | - | [4] | |
| NK3 receptor | 57% inhibition at 10 µM | - | [4] | |
| Na+ channel (site 2) | 66% inhibition at 10 µM | - | [4] | |
| Choline transporter | 94% inhibition at 10 µM | - | [4] |
Note: A higher fold-selectivity indicates a greater specificity for the primary target.
Signaling Pathway Interactions
The primary mechanism of action of PDE1 inhibitors is the elevation of intracellular levels of cAMP and cGMP by preventing their degradation.[1] This modulation of cyclic nucleotide signaling can have widespread effects on downstream pathways.
Caption: Canonical signaling pathway modulated by PDE1 inhibitors.
Cross-reactivity with other signaling molecules can lead to the activation or inhibition of unintended pathways. For instance, the off-target activity of SCH-51866 on adrenergic and NK3 receptors could influence neurotransmission and inflammatory responses, respectively.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug discovery and chemical probe validation. Below are standardized protocols for assessing the cross-reactivity of a PDE1 inhibitor.
In Vitro PDE Enzyme Inhibition Assay
This assay is used to determine the potency and selectivity of a compound against a panel of purified PDE enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes are purified. The fluorescently labeled cAMP and cGMP substrates are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted in DMSO to generate a concentration range.
-
Assay Reaction: The PDE enzyme, test compound, and fluorescently labeled substrate are incubated together in a 384-well plate. The reaction is initiated by the addition of the substrate.
-
Detection: The reaction is stopped, and the amount of hydrolyzed substrate is quantified using a fluorescence polarization reader.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Kinase and Receptor Binding Assays (Off-Target Profiling)
To assess broader cross-reactivity, inhibitors are often screened against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.
Protocol:
-
Compound Submission: The test compound is submitted to a specialized CRO for screening against a predefined panel of targets (e.g., the Cerep diversity panel mentioned for SCH-51866).[4]
-
Binding Assays: For receptors, radioligand binding assays are typically employed. The ability of the test compound to displace a high-affinity radiolabeled ligand from its receptor is measured.
-
Kinase Assays: For kinases, enzymatic assays are performed to measure the ability of the compound to inhibit the phosphorylation of a substrate.
-
Data Analysis: The results are typically reported as the percent inhibition at a single high concentration (e.g., 10 µM). For compounds showing significant inhibition, a full dose-response curve is generated to determine the IC50 or Ki.
Caption: Workflow for an in vitro PDE enzyme inhibition assay.
Conclusion
The selectivity of a PDE1 inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. While potent inhibitors like ITI-214 demonstrate high selectivity for the PDE1 family, other compounds may exhibit significant off-target activities. A thorough understanding of a compound's cross-reactivity profile, obtained through systematic screening and detailed experimental protocols, is essential for the accurate interpretation of research findings and the successful development of novel therapeutics. Researchers are encouraged to consult comprehensive selectivity data when selecting a PDE1 inhibitor for their studies.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 1: A Unique Drug Target for Degenerative Diseases and Cognitive Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PDE1/5 Inhibitor SCH-51866 Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Pde1-IN-5 and rolipram in neuroinflammation
A Comparative Guide for Researchers and Drug Development Professionals
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative and psychiatric disorders. Targeting the underlying inflammatory pathways offers a promising therapeutic strategy. This guide provides a head-to-head comparison of two distinct phosphodiesterase (PDE) inhibitors, Pde1-IN-5 and rolipram, for their potential in modulating neuroinflammation. While direct comparative studies are limited, this analysis is based on the established mechanisms and reported preclinical and clinical data for their respective drug classes.
Note on this compound: this compound is a specific chemical entity with limited publicly available data on its biological effects in neuroinflammation. Therefore, for the purpose of this comparison, we will use ITI-214 , a potent and clinically evaluated PDE1 inhibitor, as a representative of this class of compounds.
Executive Summary
| Feature | This compound (represented by ITI-214) | Rolipram |
| Primary Target | Phosphodiesterase 1 (PDE1) | Phosphodiesterase 4 (PDE4) |
| Second Messenger | Increases both cAMP and cGMP | Primarily increases cAMP |
| Key Mechanism | Modulates Ca²⁺/calmodulin-dependent signaling | Enhances cAMP-PKA-CREB signaling |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines (TNF-α, IL-1β), regulates microglial function.[1][2][3][4] | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), inhibits microglial activation. |
| Clinical Development | ITI-214 has undergone Phase I/II clinical trials for Parkinson's disease.[1][4] | Limited clinical use due to side effects (nausea, emesis). Newer generation PDE4 inhibitors are in development. |
Mechanism of Action: A Tale of Two Pathways
Both PDE1 and PDE4 inhibitors exert their anti-inflammatory effects by increasing the intracellular levels of cyclic nucleotides, which are crucial second messengers in inflammatory signaling. However, their distinct enzyme targets lead to different downstream effects.
This compound (via PDE1 Inhibition):
Phosphodiesterase 1 is a dual-substrate enzyme, meaning it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Its activity is dependent on calcium and calmodulin.[6] By inhibiting PDE1, compounds like ITI-214 increase the levels of both cAMP and cGMP in a calcium-dependent manner. This is particularly relevant in activated immune cells like microglia, where intracellular calcium levels are elevated. The subsequent signaling cascade helps to resolve the inflammatory response.[2][3]
Rolipram (via PDE4 Inhibition):
Phosphodiesterase 4 is specific for the hydrolysis of cAMP.[7] It is highly expressed in immune cells, including microglia, astrocytes, and infiltrating leukocytes. By inhibiting PDE4, rolipram leads to a significant increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory mediators.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound (via PDE1 inhibition) in neuroinflammation.
Caption: Signaling pathway of Rolipram (PDE4 inhibition) in neuroinflammation.
Head-to-Head Comparison of Preclinical Data
| Parameter | This compound (ITI-214) | Rolipram |
| Cell Types Studied | Microglia[1][3] | Microglia, Astrocytes, Neurons, T-cells |
| In Vitro Models | Lipopolysaccharide (LPS)-stimulated microglial cell lines | LPS-stimulated primary microglia and cell lines |
| In Vivo Models | Rodent models of Parkinson's disease[1][2][4] | Models of traumatic brain injury, spinal cord injury, stroke, Alzheimer's disease, multiple sclerosis |
| Effect on Cytokines | ↓ TNF-α, ↓ IL-1β, ↓ Ccl2 | ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↑ IL-10 |
| Effect on Microglia | Regulates microglial activation and function.[2][3] | Inhibits microglial activation, reduces pro-inflammatory M1 phenotype. |
| Neuroprotective Effects | Prevents neurodegeneration in preclinical models.[2] | Reduces neuronal apoptosis and promotes neuronal survival. |
Experimental Protocols
General Protocol for In Vitro Microglia Activation Assay:
-
Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of the test compound (this compound/ITI-214 or rolipram) for a specified time (e.g., 1-2 hours).
-
Stimulation: Neuroinflammation is induced by adding an inflammatory stimulus, typically Lipopolysaccharide (LPS; e.g., 100 ng/mL), to the cell culture medium.
-
Incubation: Cells are incubated with the stimulus and test compound for a defined period (e.g., 6-24 hours).
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Nitric Oxide (NO) Production: NO levels in the supernatant are measured using the Griess reagent.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of inflammatory genes is quantified using quantitative real-time PCR (qRT-PCR).
-
Western Blotting: Protein levels of key inflammatory signaling molecules (e.g., phosphorylated NF-κB) are assessed by Western blotting.
-
Caption: General experimental workflows for in vitro and in vivo studies.
Discussion and Future Directions
The available data suggests that both PDE1 and PDE4 inhibitors are promising therapeutic agents for neuroinflammatory conditions.
-
This compound (as represented by ITI-214) offers a unique mechanism of action by targeting both cAMP and cGMP signaling in a calcium-dependent manner. This could provide a more targeted approach to inflammation in highly activated immune cells. The progression of ITI-214 into clinical trials for Parkinson's disease highlights the therapeutic potential of this class of inhibitors.[1][4]
-
Rolipram , as a well-characterized PDE4 inhibitor, has a substantial body of preclinical evidence supporting its potent anti-inflammatory and neuroprotective effects across a wide range of neurological disorders. However, its clinical utility has been hampered by a narrow therapeutic window and significant side effects.
Future research should focus on:
-
Direct comparative studies: Head-to-head preclinical studies comparing the efficacy and safety of selective PDE1 and PDE4 inhibitors in various models of neuroinflammation are crucial.
-
Isoform-specific inhibitors: Developing inhibitors with greater selectivity for specific PDE1 and PDE4 isoforms may lead to improved therapeutic indices and reduced side effects.
-
Combination therapies: Investigating the potential synergistic effects of combining PDE1 and PDE4 inhibitors, or their use in conjunction with other anti-inflammatory agents.
References
- 1. neurology.org [neurology.org]
- 2. Intra-Cellular Therapies Presents Results from ITI-214 [globenewswire.com]
- 3. neurology.org [neurology.org]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Preclinical Showdown: Benchmarking Novel PDE Inhibitors Against Established IBD Treatments in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of emerging phosphodiesterase (PDE) inhibitors against established treatments for Inflammatory Bowel Disease (IBD). As the quest for more effective and safer IBD therapies continues, understanding the preclinical performance of novel drug candidates is paramount. This document summarizes key experimental data from animal models, offering a comparative lens on the potential of PDE inhibitors in the IBD therapeutic landscape.
Executive Summary
While direct preclinical data for "Pde1-IN-5" is not publicly available, this guide focuses on the broader class of phosphodiesterase inhibitors, specifically PDE4 and PDE5 inhibitors, which have shown promise in animal models of colitis. These emerging therapies are benchmarked against established first-line and biologic treatments for IBD, including aminosalicylates (mesalamine, sulfasalazine) and anti-TNF-α agents. The data presented herein is aggregated from various studies utilizing chemically induced colitis models in rodents, which are standard in preclinical IBD research.
Mechanism of Action: A Tale of Two Pathways
Established IBD treatments and PDE inhibitors operate through distinct signaling pathways to quell the inflammatory cascade characteristic of IBD.
Established IBD Treatments:
-
Aminosalicylates (e.g., Mesalamine): The precise mechanism is not fully elucidated, but it is known to involve the inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, leading to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.[1] They are also thought to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.
-
Anti-TNF-α Biologics (e.g., Infliximab, Etanercept): These agents directly neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine that plays a central role in the pathogenesis of IBD.[2][3] By blocking TNF-α, these drugs disrupt the downstream inflammatory signaling cascade.
Phosphodiesterase (PDE) Inhibitors:
-
PDE4 and PDE5 Inhibitors (e.g., Rolipram, Sildenafil): These small molecules work by inhibiting the degradation of intracellular cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively.[4] Elevated levels of cAMP and cGMP lead to a downstream dampening of the inflammatory response by inhibiting the production of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[4][5]
Below is a DOT script generating a diagram of these signaling pathways.
Figure 1: Signaling pathways of established IBD treatments and PDE inhibitors.
Comparative Efficacy in Animal Models of Colitis
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of PDE inhibitors with established IBD treatments in rodent models of colitis. It is important to note that direct head-to-head comparisons within the same study are limited. Therefore, data from different studies are presented, and readers are encouraged to consult the detailed experimental protocols for a comprehensive understanding of the study conditions.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS model is a widely used model of acute and chronic colitis that mimics many features of human ulcerative colitis.
Table 1: Efficacy in DSS-Induced Colitis in Mice
| Treatment Group | Dose | Animal Model | Key Efficacy Parameters | Reference |
| PDE4 Inhibitor (Rolipram) | 10 mg/kg | BALB/c Mice | Disease Activity Index (DAI): Significantly reduced compared to DSS control. Colon Length: Significantly preserved compared to DSS control. Histological Score: Markedly improved compared to DSS control. Colonic TNF-α: Suppressed release. | [4][6] |
| Established Treatment (Sulfasalazine) | 30 mg/kg | BALB/c Mice | DAI: Significantly suppressed. Colon Length: Significantly suppressed shortening. Histological Score: Reduced mucosal inflammatory infiltration. | [7] |
| Established Treatment (Anti-TNF-α - Etanercept) | 5 mg/kg | C57BL/6 Mice | DAI: Significantly decreased. Colon Length: Significantly longer than DSS group. Serum MPO: Lower than DSS group. Serum TNF-α: Significantly decreased. | [8] |
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
The TNBS model induces a Th1-mediated inflammation that shares some characteristics with human Crohn's disease.
Table 2: Efficacy in TNBS-Induced Colitis in Rats
| Treatment Group | Dose | Animal Model | Key Efficacy Parameters | Reference |
| PDE4 Inhibitor (Rolipram) | 1 mg/kg | Wistar Rats | Lesion Score: Significantly reduced. Colonic MPO Activity: Significantly reduced. Colonic TNF-α: Significantly reduced. Collagen Content: Significantly reduced (prevented late fibrosis). | [9] |
| Established Treatment (Mesalamine) | 50 mg/kg | Wistar Rats | Body Weight: Significantly attenuated decline. Ulcer Severity: Significantly attenuated. Colon Damage: Significantly attenuated. Colonic MPO Activity: Significantly attenuated. Colonic IL-1β: Significantly attenuated. | [10][11] |
| Established Treatment (Prednisolone) | Not specified | Wistar Rats | Overall Histological Score: Significantly improved. Individual Histological Parameters: Significantly improved. Tissue TNF-α: Significantly reduced. | [12] |
Acetic Acid-Induced Colitis Model
This model induces a rapid and severe, but self-limiting, colitis.
Table 3: Direct Comparative Efficacy in Acetic Acid-Induced Colitis in Rats
| Treatment Group | Dose | Animal Model | Key Efficacy Parameters | Reference |
| PDE5 Inhibitor (Sildenafil) | 10 mg/kg | Albino Rats | Macroscopic Lesion Area: Significantly reduced. Histological Colonic Injury: Significantly reduced. Colonic MPO Activity: Attenuated elevation. Colonic MDA: Attenuated elevation. Colonic TNF-α & IL-6: Attenuated elevation. | [4][13] |
| Established Treatment (Sulfasalazine) | 100 mg/kg | Albino Rats | Macroscopic Lesion Area: Significantly reduced. Histological Colonic Injury: Significantly reduced. Colonic MPO Activity: Attenuated elevation. Colonic MDA: Attenuated elevation. Colonic TNF-α & IL-6: Attenuated elevation. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for the key colitis models cited in this guide.
DSS-Induced Colitis Protocol
-
Animals: Male BALB/c mice, 8-10 weeks old.
-
Induction of Colitis: Mice receive 3-5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in their drinking water ad libitum for 5-7 consecutive days.
-
Treatment Administration:
-
PDE inhibitors (e.g., Rolipram) or established treatments (e.g., Sulfasalazine) are typically administered daily via oral gavage or intraperitoneal injection, starting from day 0 or day 1 of DSS administration and continuing for the duration of the experiment.
-
Vehicle control groups receive the corresponding vehicle.
-
-
Monitoring and Endpoints:
-
Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.
-
Body Weight: Monitored daily.
-
Colon Length: Measured at the end of the experiment as an indicator of inflammation.
-
Histology: Colon tissue is collected, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon tissue.
-
Cytokine Analysis: Colon tissue homogenates or serum are analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other immunoassays.
-
TNBS-Induced Colitis Protocol
-
Animals: Male Wistar rats, 200-250g.
-
Induction of Colitis:
-
Rats are lightly anesthetized.
-
A solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in 50% ethanol is instilled intrarectally via a catheter.[5]
-
-
Treatment Administration:
-
Treatments are administered daily, typically starting 24 hours after TNBS instillation, for a specified duration (e.g., 7-14 days).
-
-
Monitoring and Endpoints:
-
Similar endpoints as the DSS model are assessed, including body weight, macroscopic colon damage score, histological analysis, MPO activity, and cytokine levels.
-
The following DOT script generates a diagram illustrating a typical experimental workflow for comparing a novel compound against a standard treatment in a DSS-induced colitis model.
Figure 2: Typical experimental workflow for preclinical IBD studies.
Conclusion
The preclinical data available to date suggests that phosphodiesterase inhibitors, particularly PDE4 and PDE5 inhibitors, hold therapeutic potential for the treatment of IBD. In various animal models of colitis, these compounds have demonstrated efficacy in reducing key inflammatory parameters, with performance that is comparable in some aspects to established treatments like sulfasalazine.
For drug development professionals, the promising anti-inflammatory profile of PDE inhibitors warrants further investigation. Future preclinical studies should aim for direct comparisons with a broader range of established IBD therapies, including biologics, and utilize diverse animal models that reflect different aspects of IBD pathology. Such rigorous preclinical evaluation will be instrumental in determining the true potential of this emerging class of drugs for patients suffering from IBD.
References
- 1. The emerging coloprotective effect of sildenafil against ulcerative colitis in rats via exerting counterbalance between NF-κB signaling and Nrf-2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil suppresses Inflammation-driven Colorectal Cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Early Discontinuation of Apremilast in Patients with Psoriasis and Gastrointestinal Comorbidities: Rates and Associated Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil Suppresses Inflammation-Driven Colorectal Cancer in Mice. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. Effect of Mesalamine and Prednisolone on TNBS Experimental Colitis, following Various Doses of Orally Administered Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The emerging coloprotective effect of sildenafil against ulcerative colitis in rats via exerting counterbalance between NF-κB signaling and Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Efficacy of Pde1-IN-5 Across Inflammatory Cell Types: A Data-Driven Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel phosphodiesterase 1C (PDE1C) inhibitor, Pde1-IN-5, and its differential effects on various inflammatory cell types. This document synthesizes available experimental data to objectively evaluate its performance against other relevant phosphodiesterase inhibitors.
This compound has emerged as a potent and selective inhibitor of PDE1C, an enzyme implicated in the modulation of inflammatory pathways. By preventing the degradation of cyclic nucleotides (cAMP and cGMP), this compound offers a targeted approach to mitigating inflammatory responses. This guide delves into the specifics of its action on key immune cells, supported by experimental findings.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE1C enzyme, leading to an accumulation of intracellular cyclic GMP (cGMP) and cyclic AMP (cAMP). These second messengers are crucial in regulating a multitude of cellular functions, including the inflammatory response. In inflammatory cells, elevated cyclic nucleotide levels generally lead to the suppression of pro-inflammatory mediators.
Below is a diagram illustrating the signaling pathway affected by this compound.
Performance on Macrophages
Macrophages are central players in the inflammatory response. This compound has demonstrated significant efficacy in modulating macrophage activity.
Quantitative Data Summary: this compound vs. Other PDE Inhibitors on Macrophages
| Compound | Target | Cell Type | Assay | IC50 / Effect |
| This compound | PDE1C | LPS-stimulated Macrophages | Inhibition of iNOS, TNF-α, IL-1α, IL-1β, IL-6 expression | Qualitatively reported to be effective [1] |
| ITI-214 | PDE1 | LPS-stimulated BV2 microglia | Inhibition of pro-inflammatory cytokine gene expression | Dose-dependent suppression |
| Vinpocetine | PDE1 (weak), IKK | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α, IL-1β, and IL-33 production | Effective at 30mg/kg in vivo[1] |
| Rolipram | PDE4 | LPS-stimulated human monocytes | Suppression of TNF-α formation | ~80% inhibition |
Note: Specific IC50 values for this compound on cytokine inhibition in macrophages are not yet publicly available. The data for ITI-214 and Vinpocetine are provided for comparative context within the PDE1 inhibitor class.
Effects on Neutrophils
Neutrophils are first responders to sites of inflammation. While direct quantitative data for this compound on neutrophil function is limited, the effects of other PDE1 inhibitors suggest a potential for modulating neutrophil activity. For instance, the PDE1 inhibitor vinpocetine has been shown to reduce neutrophil recruitment in mice.[1] This is achieved by targeting oxidative stress and cytokine production that drive neutrophil infiltration.[1]
Impact on Lymphocytes
The role of PDE1C in lymphocyte function is an emerging area of research. While specific data on the effects of this compound on T and B cell proliferation and activation are not yet available, other PDE inhibitors have been shown to modulate lymphocyte activity. For example, inhibitors of PDE4 and PDE7 have been demonstrated to affect T-cell proliferation and cytokine production.
Comparative Selectivity Profile
This compound is characterized by its high selectivity for the PDE1C isoform, with a reported IC50 of 15 nM.[1] This selectivity is crucial for minimizing off-target effects.
Selectivity of Various PDE Inhibitors
| Inhibitor | Primary Target | IC50 (Primary Target) | Known Off-Target PDEs |
| This compound | PDE1C | 15 nM [1] | Data not available |
| ITI-214 | PDE1A, PDE1B, PDE1C | Ki = 34 pM, 380 pM, 37 pM respectively | >1000-fold selective over PDE4D |
| Vinpocetine | PDE1 | Weak inhibitor | Also inhibits IKK |
Experimental Protocols
A general experimental workflow for assessing the anti-inflammatory effects of a compound like this compound on macrophages is outlined below.
Detailed Methodologies:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
LPS Stimulation: Cells are typically stimulated with Lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for 1-2 hours before LPS stimulation.
-
Cytokine Measurement: Supernatants are collected after 6-24 hours of LPS stimulation, and the concentrations of cytokines such as TNF-α and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: RNA is extracted from the cell lysates, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of inflammatory genes like Nos2 (iNOS), Tnf, and Il6.
-
Protein Expression Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to determine the protein levels of key inflammatory mediators.
Conclusion and Future Directions
This compound is a promising selective PDE1C inhibitor with demonstrated anti-inflammatory properties, particularly in the context of macrophage-mediated inflammation. Its high potency and selectivity make it an attractive candidate for further investigation in inflammatory diseases.
Future research should focus on:
-
Generating detailed quantitative data on the effects of this compound on a wider range of inflammatory cell types, including neutrophils and various lymphocyte subsets.
-
Conducting head-to-head in vitro and in vivo studies comparing this compound with other PDE1 inhibitors and standard-of-care anti-inflammatory drugs.
-
Elucidating the precise downstream signaling pathways modulated by this compound in different immune cells.
This data will be crucial for fully understanding the therapeutic potential of this compound and for guiding its development as a novel anti-inflammatory agent.
References
Safety Operating Guide
Personal protective equipment for handling Pde1-IN-5
Personal Protective Equipment (PPE)
The primary line of defense when handling any chemical of unknown hazard is appropriate personal protective equipment.[1][2] The following table outlines the recommended PPE for handling Pde1-IN-5.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn.[3] For tasks with a higher risk of splash, consider double-gloving. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Safety glasses with side shields are the minimum requirement.[2] Chemical splash goggles should be worn when there is a risk of splashing.[3] |
| Body Protection | A fully buttoned laboratory coat should be worn to protect against skin exposure.[3] For procedures with a significant splash potential, a chemically resistant apron is also recommended.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate cartridge may be necessary.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the chemical name and any known hazards.
2. Handling and Use:
-
All handling of this compound, including weighing and preparing solutions, should be performed within a certified chemical fume hood.
-
Avoid the generation of dust or aerosols.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound to prevent cross-contamination.
-
After handling, thoroughly decontaminate all work surfaces and equipment.
-
Wash hands thoroughly with soap and water after removing gloves.
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Do not dispose of this compound down the drain or in the regular trash.[4] All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
